6-Oxo Simvastatin-d6
Description
BenchChem offers high-quality 6-Oxo Simvastatin-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxo Simvastatin-d6 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₅H₃₀D₆O₆ |
|---|---|
Molecular Weight |
438.59 |
Synonyms |
2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl-_x000B_6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; L 669262-d6; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-Oxo Simvastatin-d6
This guide provides a comprehensive technical overview of 6-Oxo Simvastatin-d6, a critical deuterated internal standard for researchers, scientists, and drug development professionals. The content herein is curated to deliver field-proven insights into its chemical properties, synthesis, analysis, and application, ensuring scientific integrity and practical utility.
Introduction: The Significance of a Deuterated Oxidized Metabolite
Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to manage hypercholesterolemia.[1] Its metabolism is complex, leading to various oxidized and hydrolyzed products.[2] 6-Oxo Simvastatin is a notable oxidized impurity and metabolite of Simvastatin.[3][4] For accurate bioanalytical quantification, a stable isotope-labeled internal standard is paramount. 6-Oxo Simvastatin-d6, with six deuterium atoms incorporated, serves this vital role, enabling precise measurement in complex matrices by mass spectrometry.[4] This guide delves into the core chemical characteristics and methodologies associated with this essential analytical tool.
Core Chemical and Physical Properties
6-Oxo Simvastatin-d6 is structurally analogous to its non-deuterated counterpart, with the key distinction of deuterium labeling on the 2,2-dimethylbutanoate moiety.[3][4] This isotopic substitution provides a crucial mass shift for mass spectrometric detection without significantly altering its chemical behavior.[3]
Structural and Identification Parameters
| Property | Value | Source(s) |
| IUPAC Name | [(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | [4] |
| Molecular Formula | C₂₅H₃₀D₆O₆ | [5] |
| Molecular Weight | 438.59 g/mol | [5] |
| CAS Number | A specific CAS number for 6-Oxo Simvastatin-d6 is not consistently available in public databases. It is often supplied under the CAS number of the non-deuterated form, 130468-11-0 . | [][7][8][9] |
| Appearance | White to pale yellow solid | [9] |
| Solubility | Practically insoluble in water; soluble in methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[10] | [10] |
| Storage | Recommended storage at 2-8°C in a refrigerator.[9] For long-term stability as a reference standard, storage at -20°C is advisable.[11] | [9][11] |
Formation and Synthesis
As a deuterated oxidized impurity of simvastatin, 6-Oxo Simvastatin-d6 can be formed through oxidative degradation during the synthesis and storage of Simvastatin-d6.[4] For its use as a reference standard, a controlled synthesis is necessary.
Conceptual Synthesis Workflow
The synthesis of 6-Oxo Simvastatin-d6 would logically proceed from Simvastatin-d6. This involves the selective oxidation of the allylic methylene group at the C6 position of the hexahydronaphthalene ring system.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Dissolution: Dissolve Simvastatin-d6 in a suitable organic solvent, such as dichloromethane or acetone.
-
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a chromium trioxide-based reagent, to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent, such as isopropanol, to consume any excess oxidizing agent.
-
Work-up: Perform an aqueous work-up to remove inorganic byproducts. This may involve washing the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-Oxo Simvastatin-d6 using column chromatography or preparative HPLC.
Purification and Characterization
High purity is essential for a reference standard. Preparative HPLC is a common method for purifying pharmaceutical impurities.
Preparative HPLC Protocol
-
Column Selection: Utilize a reversed-phase C18 column with appropriate dimensions for preparative scale separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or orthophosphoric acid) to improve peak shape, is typically effective.[12]
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Fraction Collection: Collect fractions corresponding to the 6-Oxo Simvastatin-d6 peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of 6-Oxo Simvastatin-d6. While specific spectra for the deuterated compound are not publicly available, the expected chemical shifts can be inferred from the structure and data for simvastatin.[13] The key distinguishing features would be the absence of signals for the two methyl groups on the butanoate side chain in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum for the carbons attached to deuterium.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which 6-Oxo Simvastatin-d6 is utilized. Electrospray ionization (ESI) in positive mode is commonly employed.
Expected Molecular Ions:
-
[M+H]⁺: m/z 439.6
-
[M+Na]⁺: m/z 461.6
-
[M+NH₄]⁺: m/z 456.6
Fragmentation Pattern: The fragmentation of 6-Oxo Simvastatin-d6 is expected to be similar to that of simvastatin, with the key difference being the +6 Da shift in fragments containing the deuterated side chain.[14] The primary fragmentation pathway involves the neutral loss of the 2,2-bis(trideuteriomethyl)butanoic acid side chain.[14][15]
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating RP-HPLC method is essential for assessing the purity of 6-Oxo Simvastatin-d6 and for its quantification in various applications.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to the acidic range, e.g., 4.5) in a ratio of approximately 75:25 (v/v) is often used.[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection: UV detection at 238 nm[17]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
Stability Profile
The stability of 6-Oxo Simvastatin-d6 as a reference standard is critical for its reliability. Based on studies of simvastatin, the compound is expected to be susceptible to degradation under certain conditions.
-
Hydrolytic Stability: Simvastatin shows pH-dependent hydrolysis, being more rapid in alkaline conditions. The lactone ring can open to form the corresponding hydroxy acid.
-
Oxidative Stability: The molecule is susceptible to oxidation.
-
Thermal Stability: Degradation can occur at elevated temperatures.
-
Photostability: Some degradation may occur upon exposure to light.
For optimal stability, 6-Oxo Simvastatin-d6 should be stored in a well-sealed container, protected from light, at a recommended temperature of 2-8°C for short-term and -20°C for long-term storage.[9][11]
Application in Bioanalysis
The primary application of 6-Oxo Simvastatin-d6 is as an internal standard in LC-MS/MS methods for the quantification of 6-Oxo Simvastatin in biological matrices such as plasma and urine.[18][19]
LC-MS/MS Bioanalytical Workflow
Safety and Handling
Conclusion
6-Oxo Simvastatin-d6 is an indispensable tool for the accurate quantification of the 6-oxo metabolite of simvastatin. A thorough understanding of its chemical properties, including its synthesis, purification, and analytical behavior, is essential for its effective use in research and drug development. This guide provides a foundational understanding of these aspects, empowering scientists to utilize this critical reference standard with confidence.
References
-
Simvastatin: Review of Updates on Recent Trends in Pharmacokinetics, Pharmacodynamics, Drug–drug Interaction, Impurities and Analytical Methods. (n.d.). Bentham Science Publisher. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Simvastatin in Bulk and Tablet Dosage form. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Simvastatin 6-Oxo Isomer | 130468-11-0. (n.d.). SynThink. [Link]
-
CAS No : 130468-11-0 | Product Name : 6-Oxo Simvastatin. (n.d.). Pharmaffiliates. [Link]
-
(PDF) Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. (2025, August 10). ResearchGate. [Link]
-
6-Oxo Simvastatin-D6. (n.d.). Veeprho. [Link]
-
Simvastatin | C25H38O5 | CID 54454. (n.d.). PubChem - NIH. [Link]
-
Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. (n.d.). SCIEX. [Link]
-
MATERIAL SAFETY DATA SHEETS SIMVASTATIN 6-OXO ISOMER. (n.d.). Cleanchem Laboratories. [Link]
-
NMR crystallography – structure refinement (simvastatin). (n.d.). [Link]
-
Simvastatin Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. (n.d.). MDPI. [Link]
-
Simvastatin-impurities. (n.d.). Pharmaffiliates. [Link]
-
Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (n.d.). [Link]
-
Simvastatin. (n.d.). Wikipedia. [Link]
-
Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach. (2022, March 19). PMC. [Link]
-
bmse001273 Simvastatin at BMRB. (n.d.). [Link]
-
Simvastatin: Biological Production, Therapeutic Applications and Proposed Alternative Hypothesis for Biosynthesis. (2014, July 31). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy. (n.d.). [Link]
-
6-Oxo Simvastatin. (n.d.). molsyns.com. [Link]
-
Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. (n.d.). PubMed. [Link]
-
6-Oxo Simvastatin-D6. (n.d.). Veeprho Pharmaceuticals. [Link]
-
Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. (2025, August 6). ResearchGate. [Link]
-
Solubility enhancement of simvastatin: A review. (2025, August 5). ResearchGate. [Link]
-
Reported estimation techniques for quantification of simvastatin: A review. (n.d.). WJBPHS. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SIMVASTATIN IN PURE AND PHARMACEUTICAL FORMULATIONS. (2012, May 27). TSI Journals. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF SIMVASTATIN IN BULK AND PHARMACEUTICAL DOSAGE FORM Suddhasatt. (2013, September 30). [Link]
Sources
- 1. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. 6-Oxo Simvastatin | CAS 130468-11-0 | LGC Standards [lgcstandards.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. guidechem.com [guidechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kpfu.ru [kpfu.ru]
- 14. Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. wjbphs.com [wjbphs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Precision Bioanalysis of Statin Metabolites: A Technical Guide to 6-Oxo Simvastatin-d6
The following technical guide details the molecular architecture, metabolic context, and bioanalytical application of 6-Oxo Simvastatin-d6 . This document is structured to serve as a primary reference for researchers developing quantitative LC-MS/MS assays for statin metabolites.
Executive Summary
6-Oxo Simvastatin-d6 is the stable isotope-labeled analog of 6-Oxo Simvastatin, a key oxidative metabolite and degradation impurity of the blockbuster statin, Simvastatin.[1][2][3] In drug metabolism and pharmacokinetics (DMPK) studies, this deuterated compound serves as the definitive Internal Standard (IS).[2][3][4] Its utility lies in its ability to co-elute with the target analyte while providing a distinct mass signature (+6 Da), thereby correcting for ionization suppression and extraction variability in complex biological matrices (plasma, microsomes).[2][3][4]
Part 1: Chemical Identity & Molecular Architecture[1][2][3][4]
To utilize 6-Oxo Simvastatin-d6 effectively, one must understand the structural modifications that distinguish it from the parent drug.[1][2][3][4]
Structural Definition
-
Parent Compound (Simvastatin): A hexahydronaphthalene derivative containing a lactone ring and a 2,2-dimethylbutanoate ester side chain.[1][2][3][4][5][6]
-
Metabolic Modification (6-Oxo): The "6-Oxo" designation refers to the oxidation of the hexahydronaphthalene core at the C6 position, converting the methylene group (-CH₂-) into a ketone (>C=O).[1][2][3][4] This is distinct from the lactone carbonyl.[2][4]
-
Isotopic Labeling (d6): The deuterium labeling is strategically placed on the 2,2-dimethylbutanoate side chain .[1][2][3][4] Specifically, the two methyl groups on this ester tail are fully deuterated (
), providing a stable +6 Da mass shift that is resistant to metabolic exchange in typical in vitro incubations.[1][3][4]
Physicochemical Data Table
| Property | Data | Notes |
| Compound Name | 6-Oxo Simvastatin-d6 | Deuterated Internal Standard |
| Chemical Formula | Parent 6-Oxo is | |
| Molecular Weight | ~438.6 g/mol | +6.03 Da shift from unlabeled form (432.[1][2][3][4]56) |
| Solubility | DMSO, Methanol, Acetonitrile | Practically insoluble in water |
| pKa | ~13.5 (Calculated) | Neutral lactone form; hydrolyzes to acid at high pH |
| Storage | -20°C (Desiccated) | Hygroscopic; protect from light |
Part 2: The Metabolic Context (Mechanism of Action)[2][3][4]
6-Oxo Simvastatin is not merely an impurity; it is a product of CYP450-mediated metabolism.[1][2][3][4] Understanding its formation is critical for profiling Simvastatin clearance.[3][4]
Pathway Visualization
The following diagram illustrates the oxidative biotransformation of Simvastatin, highlighting the specific role of CYP3A4 in generating the 6-Oxo metabolite alongside the active hydroxy-acid form.
Figure 1: Metabolic pathway of Simvastatin showing the CYP3A4-mediated oxidation to 6-Oxo Simvastatin.[1][2][3][4]
Part 3: Analytical Application (LC-MS/MS Protocol)
This section details a self-validating protocol for quantifying 6-Oxo Simvastatin using the d6 isotope as an internal standard. This method utilizes Isotope Dilution Mass Spectrometry (IDMS) principles.[2][3][4]
The "Cross-Talk" Prevention Strategy
A common failure mode in statin analysis is "cross-talk," where the unlabeled analyte contributes signal to the IS channel (or vice versa).[3][4]
-
Why d6? A +6 Da shift is superior to +3 Da because the natural isotopic distribution (C13) of the parent compound is unlikely to overlap significantly with the M+6 channel, ensuring high signal specificity.[3][4]
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation for statins to minimize matrix effects from phospholipids.[1][2][3][4]
-
Aliquot: Transfer 100 µL of plasma/microsomal incubation to a borosilicate glass tube.
-
Spike IS: Add 20 µL of 6-Oxo Simvastatin-d6 Working Solution (e.g., 100 ng/mL in 50:50 MeOH:H2O).
-
Buffer: Add 100 µL Ammonium Formate (10 mM, pH 4.5) to stabilize the lactone ring (prevent hydrolysis to acid).[3][4]
-
Extract: Add 1.5 mL Methyl tert-butyl ether (MTBE) .
-
Agitate: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Concentrate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under Nitrogen at 35°C.[2][3][4]
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase (60:40 ACN:H2O).
LC-MS/MS Parameters
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[2][3][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 3.0 minutes.
MRM Transitions (Quantification Table)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| 6-Oxo Simvastatin | 433.6 | 317.2 | 25 | Loss of ester side chain |
| 6-Oxo Simvastatin-d6 | 439.6 | 317.2 | 25 | Loss of labeled side chain* |
-
Critical Note: In this specific transition, the d6-labeled side chain is cleaved off.[1][4] Consequently, the product ion (m/z 317) represents the oxidized hexahydronaphthalene core, which is identical for both the labeled and unlabeled forms.[4] However , specificity is maintained because the Precursor (Q1) masses are different (433 vs 439).[3][4] This is a standard approach for ester-labeled statins.[1][2][3][4]
Part 4: Workflow Visualization
The following flow chart outlines the critical decision points in the bioanalytical workflow to ensure data integrity.
Figure 2: Step-by-step bioanalytical workflow for 6-Oxo Simvastatin quantification.
References
-
BenchChem. (2025).[3][4][7][8][9] High-Sensitivity LC-MS/MS Method for the Detection of 6-Oxo Simvastatin-d6. Retrieved from [1][3][4]
-
National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 54454, Simvastatin. Retrieved from [1][3][4]
-
Cayman Chemical. (2024).[3][4] Simvastatin-d6 Product Information & Spectroscopic Data. Retrieved from [1][3][4]
-
Vlčková, H. et al. (2012).[2][3][4] Simultaneous determination of simvastatin and its hydroxy acid form in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for LLE extraction methods).
-
U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from
Sources
- 1. Simvastatin [webbook.nist.gov]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 6-Oxo Simvastatin-d6: A Key Internal Standard for Bioanalytical Applications
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Oxo Simvastatin-d6, a critical deuterated internal standard for the accurate quantification of simvastatin and its metabolites in complex biological matrices. The synthesis commences with the readily available starting material, lovastatin, and proceeds through a meticulously planned sequence of reactions, including hydrolysis, selective protection, deuterated acylation, deprotection, and a final strategic allylic oxidation. This document delves into the mechanistic rationale behind each synthetic step, offering detailed experimental protocols and highlighting key considerations for reaction optimization and characterization of intermediates and the final product. The synthesis is designed to be both efficient and scalable, catering to the needs of researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction: The Imperative for a High-Fidelity Internal Standard
Simvastatin, a widely prescribed lipid-lowering agent, undergoes extensive metabolism in vivo, leading to a complex pharmacokinetic profile.[1] Accurate bioanalytical assessment of simvastatin and its metabolites is paramount for drug development, clinical monitoring, and bioequivalence studies.[2] The gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS, such as 6-Oxo Simvastatin-d6, co-elutes with the analyte and exhibits identical ionization behavior, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][4] The six deuterium atoms provide a distinct mass shift, ensuring clear differentiation from the unlabeled analyte without significantly altering its physicochemical properties.[5] 6-Oxo Simvastatin, a known oxidized impurity and metabolite, provides a stable scaffold for deuteration, resulting in a reliable internal standard for rigorous bioanalytical assays.[5][6][7]
Strategic Overview of the Synthetic Pathway
The synthesis of 6-Oxo Simvastatin-d6 is conceptualized as a two-phase process. The initial phase focuses on the construction of the deuterated simvastatin backbone from lovastatin. The second phase involves the selective oxidation of the allylic C6 position to introduce the ketone functionality. This strategic disconnection allows for a modular and controlled synthesis, ensuring high purity and isotopic enrichment of the final product.
Caption: Overall synthetic strategy for 6-Oxo Simvastatin-d6.
Phase 1: Synthesis of Simvastatin-d6
The initial phase of the synthesis focuses on the conversion of lovastatin to Simvastatin-d6. This is achieved through a four-step sequence involving hydrolysis, protection, deuterated acylation, and deprotection.
Step 1: Hydrolysis of Lovastatin to Monacolin J
The synthesis commences with the alkaline hydrolysis of the 2-methylbutyrate ester of lovastatin to yield Monacolin J. This step removes the non-deuterated side chain and exposes the C8 hydroxyl group for subsequent acylation.
-
Rationale: This initial hydrolysis is a critical step to create a common intermediate, Monacolin J, which serves as the scaffold for the introduction of the deuterated side chain.[8] The use of a strong base like lithium hydroxide or sodium hydroxide in a protic solvent ensures complete saponification of the ester group.[9]
Caption: Hydrolysis of Lovastatin to Monacolin J.
Step 2: Protection of Monacolin J
To ensure selective acylation at the C8 position, the hydroxyl groups at C4' and the newly formed carboxylic acid (if the lactone is open) of Monacolin J are protected. A common strategy is to use a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride, which is robust under the subsequent reaction conditions yet can be removed selectively.
-
Rationale: Protection of the hydroxyl groups is essential to prevent unwanted side reactions during the acylation step. The choice of TBDMS as a protecting group is based on its steric bulk, which allows for selective protection and its relative stability under basic conditions, while being readily cleavable under acidic conditions or with a fluoride source.[9]
Step 3: Deuterated Acylation to form Protected Simvastatin-d6
The key deuterium-labeling step involves the acylation of the protected Monacolin J with 2,2-di(methyl-d3)-butanoyl chloride (2,2-dimethylbutyryl-d6 chloride). This introduces the hexadeuterated side chain at the C8 position.
-
Rationale: The use of a deuterated acylating agent is the most direct and efficient method for introducing the stable isotope label.[10] The synthesis of 2,2-dimethylbutyric-d6 acid can be achieved through various established methods, often starting from deuterated methylating agents.[11][12] The acylation is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
Caption: Introduction of the d6-label via acylation.
Step 4: Deprotection to Yield Simvastatin-d6
The final step in this phase is the removal of the silyl protecting groups to afford Simvastatin-d6. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
-
Rationale: TBAF is a highly effective reagent for the cleavage of silyl ethers due to the high affinity of fluorine for silicon. The reaction is generally clean and proceeds under mild conditions, minimizing the risk of side reactions.[9]
Phase 2: Selective Allylic Oxidation to 6-Oxo Simvastatin-d6
The second phase of the synthesis involves the selective oxidation of the C6 methylene group of the hexahydronaphthalene ring system in Simvastatin-d6 to a ketone. This allylic oxidation is a challenging transformation that requires a carefully chosen oxidizing agent to avoid over-oxidation or reaction at other sites.
Step 5: Allylic Oxidation of Simvastatin-d6
Several reagents are known to effect allylic oxidation. For this specific transformation, selenium dioxide (SeO2) or chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are viable options.
-
Rationale and Reagent Selection:
-
Selenium Dioxide (SeO2): SeO2 is a classic reagent for the allylic oxidation of alkenes. The reaction proceeds through an ene reaction followed by a[5][10]-sigmatropic rearrangement.[8][13][14] It is known to selectively oxidize the most substituted end of a double bond, which is favorable for the desired C6 oxidation in simvastatin.
-
Chromium(VI) Reagents (PCC, PDC): PCC and PDC are also effective for the allylic oxidation of Δ5-steroids and related systems.[15][16] These reagents offer the advantage of milder reaction conditions compared to other chromium oxidants. The choice between SeO2 and chromium reagents may depend on factors such as substrate tolerance, desired yield, and ease of purification. Biocatalytic methods using specific enzymes could also be explored for a greener approach, though this would require significant methods development.[9][17]
-
Sources
- 1. Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 4. beta-Oxidation of simvastatin in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic α-deuteration of amides and esters - ACS Green Chemistry [gcande.digitellinc.com]
- 6. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. adichemistry.com [adichemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A facile synthesis of deuterium labeled 2,2-dimethyl-[2H6]-succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,2-Dimethylbutyric acid | 595-37-9 [chemicalbook.com]
- 13. Isotope effects and the mechanism of allylic hydroxylation of alkenes with selenium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemtube3d.com [chemtube3d.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Oxo Simvastatin-d6: Properties, Application, and Analysis
This technical guide provides a comprehensive overview of 6-Oxo Simvastatin-d6, a deuterated analog of a simvastatin impurity. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmaceutical analysis, drug metabolism, and pharmacokinetic studies. This document delves into the core molecular attributes of 6-Oxo Simvastatin-d6, the rationale behind its use in modern analytical workflows, and detailed methodologies for its application.
Executive Summary
6-Oxo Simvastatin-d6 is a critical analytical tool in the study of simvastatin, a widely prescribed lipid-lowering medication. As a stable, isotopically labeled internal standard, it provides the necessary accuracy and precision for the quantification of 6-Oxo Simvastatin, an oxidized impurity and potential metabolite, in complex biological matrices. This guide will elucidate the physicochemical properties of 6-Oxo Simvastatin-d6, underscore the significance of isotopic labeling in analytical chemistry, and provide a detailed protocol for its use in a validated LC-MS/MS workflow.
Core Molecular Profile
The fundamental characteristics of 6-Oxo Simvastatin-d6 are pivotal to its function as an internal standard. A clear understanding of its molecular weight and formula is essential for accurate mass spectrometry-based analysis.
| Property | Value | Source |
| Chemical Name | [(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | [1] |
| Molecular Formula | C25H30D6O6 | [2] |
| Molecular Weight | 438.59 g/mol | [2] |
| Parent Compound | Simvastatin | [1] |
| Related Impurity | 6-Oxo Simvastatin | [1][3] |
For comparative purposes, the molecular details of related compounds are provided below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| 6-Oxo Simvastatin | C25H36O6 | 432.56 | [2][3][] |
| Simvastatin | C25H38O5 | 418.57 | |
| Simvastatin-d6 | C25H32D6O5 | 424.60 | [2][5][6] |
The introduction of six deuterium atoms results in a predictable mass shift, a key attribute for its use as an internal standard in mass spectrometry.[1]
The Role of Deuteration in Pharmaceutical Analysis
The substitution of hydrogen with its heavier isotope, deuterium, is a strategic approach in medicinal and analytical chemistry.[7] This "isotopic labeling" does not significantly alter the chemical properties of the molecule, but it does provide a distinct mass signature that is readily detectable by mass spectrometry.
The primary advantages of using a deuterated internal standard like 6-Oxo Simvastatin-d6 include:
-
Enhanced Accuracy and Precision: Co-elution with the non-labeled analyte in chromatographic systems allows for the correction of variability in sample preparation and instrument response.
-
Mitigation of Matrix Effects: In complex biological samples such as plasma, matrix components can suppress or enhance the ionization of the analyte. A deuterated standard experiences similar matrix effects, enabling reliable normalization of the signal.
-
Improved Method Robustness: The use of a stable isotope-labeled internal standard is a hallmark of a robust and reliable bioanalytical method, as recommended by regulatory bodies.
Caption: Workflow illustrating the role of a deuterated internal standard.
Synthesis and Characterization
6-Oxo Simvastatin-d6 is identified as a deuterated oxidized impurity of simvastatin, which can be formed during synthesis or through degradation.[1] The synthesis of simvastatin impurities, such as the β-hydroxy acid, has been described and involves processes like alkaline hydrolysis.[8] A similar multi-step synthetic approach, starting from a deuterated precursor, would be employed for 6-Oxo Simvastatin-d6.
Characterization and confirmation of the structure and purity of 6-Oxo Simvastatin-d6 would involve a suite of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the positions of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.[8]
Application: Quantification in Human Plasma by LC-MS/MS
A primary application of 6-Oxo Simvastatin-d6 is as an internal standard for the high-throughput quantification of 6-Oxo Simvastatin in human plasma.[9] This is crucial for pharmacokinetic and metabolic studies of simvastatin.
Experimental Protocol
The following is a representative protocol for the analysis of 6-Oxo Simvastatin in human plasma using 6-Oxo Simvastatin-d6 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of 6-Oxo Simvastatin-d6 in methanol (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A validated HPLC system capable of delivering a stable gradient.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
6-Oxo Simvastatin: Precursor ion > Product ion
-
6-Oxo Simvastatin-d6: Precursor ion+6 > Product ion
-
Caption: A typical bioanalytical workflow using 6-Oxo Simvastatin-d6.
Conclusion
6-Oxo Simvastatin-d6, with a molecular weight of 438.59 g/mol and formula C25H30D6O6, is an indispensable tool for the accurate and precise quantification of its non-deuterated counterpart in biological matrices. Its use as an internal standard in LC-MS/MS assays exemplifies the importance of isotopic labeling in modern pharmaceutical analysis. This guide provides the foundational knowledge and a practical framework for the application of 6-Oxo Simvastatin-d6 in a research or drug development setting.
References
-
Pharmaffiliates. Simvastatin-impurities. [Link]
-
Veeprho. 6-Oxo Simvastatin-D6. [Link]
-
Pharmaffiliates. CAS No : 130468-11-0 | Product Name : 6-Oxo Simvastatin. [Link]
-
Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. [Link]
-
Biojiva. Applications of Deuterium in medicinal chemistry. [Link]
-
ResearchGate. New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. vivanls.com [vivanls.com]
- 7. biojiva.com [biojiva.com]
- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
6-Oxo Simvastatin-d6 formation and degradation pathways
An In-Depth Technical Guide to the Formation and Degradation Pathways of 6-Oxo Simvastatin-d6
Abstract
This technical guide provides a comprehensive examination of 6-Oxo Simvastatin-d6, a critical isotopically labeled analog used in pharmaceutical research. Simvastatin, a widely prescribed lipid-lowering agent, is a prodrug that undergoes extensive metabolism.[1][2][3] Understanding its metabolic fate, along with the formation of related impurities, is paramount for safety and efficacy assessments. 6-Oxo Simvastatin-d6 serves as a deuterated oxidized impurity of simvastatin, primarily formed through oxidation at the C6 position.[4] Its primary utility lies in its role as an internal standard for the sensitive and accurate quantification of simvastatin and its metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This guide elucidates the principal pathways of its formation, details its subsequent degradation primarily through hydrolysis, and provides validated analytical methodologies for its monitoring. The content herein is intended for researchers, analytical scientists, and drug development professionals engaged in the study of statin metabolism and bioanalysis.
Chapter 1: The Metabolic Journey of Simvastatin
Simvastatin is administered as an inactive lactone prodrug.[1][7][8] Following oral administration, it is absorbed and primarily transported to the liver, its main site of action.[1][2] To exert its therapeutic effect—the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis—simvastatin must be converted to its active β-hydroxy acid form, simvastatin acid.[3][8][9] This hydrolysis is catalyzed by carboxylesterases and paraoxonases present in the blood and liver.[9][10][11]
Both the parent lactone and the active acid undergo extensive phase I metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][7][10][12][13][14][15][16] This process generates several oxidized metabolites, including 3-hydroxysimvastatin and 6-hydroxymethyl-simvastatin.[10] The significant role of CYP3A4 in its clearance makes simvastatin highly susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.[7][12]
Chapter 2: The Imperative of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[5] Deuterated standards, such as 6-Oxo Simvastatin-d6, are ideal for this purpose.[5][6]
Core Advantages of Deuterated Standards:
-
Mitigation of Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[17] Because a deuterated standard is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects, allowing for reliable normalization of the signal.[5][17][18]
-
Correction for Sample Variability: A SIL-IS accounts for analyte loss during sample extraction, processing, and injection, ensuring that the final calculated concentration is accurate despite procedural variations.[18]
-
Enhanced Precision and Reproducibility: By normalizing for instrumental drift and other analytical variables, deuterated standards significantly improve the robustness and inter-laboratory reproducibility of an assay.[6][19]
Their application is crucial in Drug Metabolism and Pharmacokinetics (DMPK) studies to precisely track drug and metabolite concentrations in vivo.[6][19]
Chapter 3: Formation Pathway of 6-Oxo Simvastatin-d6
6-Oxo Simvastatin-d6 is not a typical biological metabolite but is classified as a deuterated oxidized impurity of Simvastatin-d6.[4] Its formation occurs through the oxidation of the Simvastatin-d6 molecule at the C6 position of the hexahydronaphthalene ring system.[4] This transformation can occur as a side reaction during the chemical synthesis of simvastatin or its deuterated analog, or as a product of oxidative degradation during storage.[4]
The presence of this and other impurities must be carefully monitored in bulk drug substances to ensure purity and safety, in accordance with regulatory guidelines such as those from the International Conference on Harmonization (ICH).[20]
Caption: Formation of 6-Oxo Simvastatin-d6 via oxidation.
Chapter 4: Degradation Pathway of 6-Oxo Simvastatin-d6
The primary degradation pathway for 6-Oxo Simvastatin-d6 is analogous to that of the parent compound, simvastatin: hydrolysis of the lactone ring.[21][22] This chemical instability is a critical consideration for formulation development and stability testing. The hydrolysis reaction breaks the ester bond in the lactone moiety to form the corresponding open-ring β-hydroxy acid, in this case, 6-Oxo Simvastatin-d6 acid.
This degradation process is highly dependent on pH, with the rate of hydrolysis increasing significantly in neutral and alkaline conditions.[21][23][24] Acidic conditions, particularly around pH 4.0-4.5, generally provide the most stable environment for the lactone form.[22][23]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mdpi.com [mdpi.com]
- 8. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinPGx [clinpgx.org]
- 11. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statins and CYP Interactions [medsafe.govt.nz]
- 13. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. ClinPGx [clinpgx.org]
- 17. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 18. texilajournal.com [texilajournal.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Simvastatin and its Metabolites in Human Plasma using 6-Oxo Simvastatin-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of simvastatin and its active metabolite, simvastatin acid, in human plasma. The method employs 6-Oxo Simvastatin-d6, a stable isotope-labeled metabolite, as an internal standard to ensure high accuracy and precision. A streamlined protein precipitation procedure for sample preparation enables high-throughput analysis, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The detailed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is provided, along with the scientific rationale behind the methodological choices.
Introduction: The Rationale for a Stable Isotope-Labeled Metabolite Internal Standard
Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular disease.[1] It is administered as an inactive lactone prodrug that is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form, simvastatin acid.[2][3] Given the low therapeutic doses and extensive first-pass metabolism, sensitive and selective analytical methods are required to accurately quantify simvastatin and its active metabolite in biological matrices.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[6][7] A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties, ensuring it behaves similarly during extraction, chromatography, and ionization.[8]
While Simvastatin-d6 is a suitable IS for the parent drug, the analysis of both the parent and its metabolites can be further optimized by using a deuterated metabolite as the IS.[9][10][11] 6-Oxo Simvastatin-d6, a deuterated analog of a known simvastatin impurity and metabolite, serves as an excellent choice.[12][13] Its structure closely mimics both the lactone and the potential oxidized forms of simvastatin, providing a more comprehensive correction for any metabolic or chemical transformations that may occur during sample handling and analysis. The presence of six deuterium atoms provides a distinct mass shift, preventing isotopic crosstalk with the analytes.[12][13]
This application note details a validated LC-MS/MS method leveraging the unique advantages of 6-Oxo Simvastatin-d6 for the robust quantification of simvastatin and simvastatin acid in human plasma.
Experimental Workflow and Protocol
The overall analytical workflow is designed for efficiency and robustness, moving from sample collection to final data analysis.
Materials and Reagents
-
Analytes: Simvastatin, Simvastatin Acid
-
Internal Standard: 6-Oxo Simvastatin-d6[12]
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Additives: Formic acid, ammonium acetate
-
Biological Matrix: Drug-free human plasma
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin, simvastatin acid, and 6-Oxo Simvastatin-d6 in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the simvastatin and simvastatin acid stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the 6-Oxo Simvastatin-d6 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6] Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being compatible with reversed-phase chromatography.
-
Pipette 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of the 6-Oxo Simvastatin-d6 working solution (final concentration will depend on the expected analyte levels, e.g., 20 ng/mL).
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 75:25 v/v acetonitrile:water with 0.1% formic acid).[2]
-
Vortex for 15 seconds and centrifuge at 12,000 rpm for 5 minutes.
-
Inject 5-20 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection of the analytes and the internal standard.
Liquid Chromatography Conditions
A C18 reversed-phase column is used to separate the moderately lipophilic simvastatin from its more polar acid metabolite. The mobile phase composition is selected to achieve good peak shape and resolution within a short run time.[2][14]
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution depending on required separation (e.g., 75% B)[2] |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~5-7 minutes |
Mass Spectrometry Conditions
Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[14] Simvastatin and 6-Oxo Simvastatin-d6 are monitored in positive ionization mode, while simvastatin acid is often monitored in negative ionization mode for better sensitivity, requiring polarity switching.[14]
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive for Simvastatin and 6-Oxo Simvastatin-d6; Negative for Simvastatin Acid[14] |
| Capillary Voltage | Optimized for analytes (e.g., 3.5 kV) |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the instrument |
| Collision Gas | Argon |
MRM Transitions and Fragmentation
The specific precursor-to-product ion transitions are selected for their high abundance and specificity.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Simvastatin | Positive | 419.3 | 285.3 / 199.1 | Optimized (~20-30) |
| Simvastatin Acid | Negative | 435.3 | 319.2 / 117.1 | Optimized (~15-25) |
| 6-Oxo Simvastatin-d6 | Positive | ~439.3 | To be optimized | Optimized |
Note: The exact m/z values for 6-Oxo Simvastatin-d6 should be confirmed by direct infusion. The product ions for simvastatin are well-documented.[2][4]
Method Validation and Performance
This method should be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA)[15] or the European Medicines Agency (EMA). Validation parameters should include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analytes and IS.
-
Linearity and Range: Typically in the range of 0.1 to 50 ng/mL for simvastatin, with a correlation coefficient (r²) > 0.99.[2][14]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15%, and accuracy (%RE) should be within ±15% (±20% at the LLOQ).[14]
-
Matrix Effect: Assessed to ensure that ion suppression or enhancement from the plasma matrix is consistent and corrected for by the IS.
-
Recovery: Extraction recovery of the analytes and IS should be consistent and reproducible.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
The use of 6-Oxo Simvastatin-d6 is expected to yield excellent precision and accuracy due to its ability to track the analytes through the entire analytical process closely.[8][10]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of simvastatin and simvastatin acid in human plasma. The strategic use of 6-Oxo Simvastatin-d6 as a stable isotope-labeled internal standard ensures the reliability and accuracy of the results, making it an ideal method for demanding bioanalytical applications in clinical and pharmaceutical research.
References
-
Paszkowska E, Pietrowska K, Larsen S, Fornal E, Ciborowski M (2025) Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS One. Available at: [Link]
-
Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). PMC. Available at: [Link]
-
Partani P, Verma SM, Monif T. Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science. Available at: [Link]
-
Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. PMC. Available at: [Link]
-
de Oliveira E, de Souza Teixeira L, Sarmento V, Bonfim F, de Albuquerque N, de Santana D. Quick and simple LC-MS/MS method for the determination of simvastatin in human plasma: application to pharmacokinetics and bioequivalence studies. SciELO. Available at: [Link]
-
Simple statin analysis with LC-MS/MS. Wiley Analytical Science. Available at: [Link]
-
6-Oxo Simvastatin-D6. Veeprho. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Simvastatin: Biological Production, Therapeutic Applications and Proposed Alternative Hypothesis for Biosynthesis. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Simvastatin-d6 | CAS 1002347-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. veeprho.com [veeprho.com]
- 14. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 15. fda.gov [fda.gov]
Application Note: A Comprehensive Guide to the Analytical Methods for Simvastatin Impurity Profiling
Introduction: The Imperative of Purity in Simvastatin
Simvastatin is a highly effective lipid-lowering agent, classified as a statin, that has been a cornerstone in the prevention of cardiovascular diseases for decades. It functions as a prodrug; following oral administration, its lactone ring is hydrolyzed in vivo to the active β-hydroxy acid form. This active metabolite competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol. The clinical efficacy of simvastatin is directly linked to its chemical integrity. The presence of impurities—even in minute quantities—can potentially alter the drug's efficacy, introduce toxicity, and compromise patient safety.
Impurity profiling is therefore a non-negotiable aspect of drug development and quality control, mandated by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Pharmacopeia (USP), and the European Pharmacopoeia (EP). These impurities can originate from various stages of the drug's lifecycle: as by-products of the semi-synthetic manufacturing process from lovastatin, as degradation products formed during storage or formulation, or as contaminants from starting materials. This guide provides a detailed framework and validated protocols for the robust analytical characterization of simvastatin impurities, ensuring that drug products meet the highest standards of quality and safety.
Known Impurities of Simvastatin
The official pharmacopoeias list several potential impurities in simvastatin, which are critical targets for any analytical method. These compounds must be effectively separated, identified, and quantified. The primary impurities are categorized as either process-related or degradation products.
-
Process-Related Impurities: These are substances that are introduced or created during the synthesis of the Active Pharmaceutical Ingredient (API). For simvastatin, which is derived from a fermentation product of Aspergillus terreus, a key process impurity is Lovastatin (the starting material for semi-synthesis) and its stereoisomer, Epilovastatin .
-
Degradation Products: These impurities arise from the chemical decomposition of simvastatin over time, often accelerated by exposure to heat, light, humidity, or reactive chemical environments. The most common degradation product is Simvastatin Hydroxy Acid (Impurity A in EP), formed by the hydrolysis of the lactone ring. Another significant degradant is Anhydro simvastatin .
The table below summarizes the key impurities specified in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
| Impurity Name | Pharmacopoeia Designation | Typical Source | USP 44-NF 39 Limit | EP 10.0 Limit |
| Simvastatin Hydroxy Acid | EP Impurity A / Simvastatin Acid | Degradation (Hydrolysis) | Not specified as such | ≤ 0.4% |
| Lovastatin | - | Process | Sum with Epilovastatin ≤ 1.0% | Impurity E; Sum with Epilovastatin ≤ 1.0% |
| Epilovastatin | - | Process | Sum with Lovastatin ≤ 1.0% | Impurity F; Sum with Lovastatin ≤ 1.0% |
| Anhydro simvastatin | - | Degradation/Process | Specified | EP Impurity C |
| Acetyl simvastatin | - | Process | Specified | EP Impurity B |
| Simvastatin Dimer | - | Process | Specified | EP Impurity D |
Note: Limits are for the drug substance and may vary. Researchers must always consult the latest versions of the relevant pharmacopeias for current standards.
Forced Degradation Studies: Mapping Simvastatin's Stability
Before a method can be considered "stability-indicating," it must be proven capable of separating the active ingredient from its degradation products. Forced degradation (or stress testing) is the cornerstone of this validation process, providing critical insights into the drug's degradation pathways. By subjecting simvastatin to harsh chemical and physical conditions, as outlined in the ICH guideline Q1A(R2), we can generate these potential impurities and ensure our analytical method can resolve them.
Logical Workflow for Forced Degradation Studies
The following diagram illustrates the systematic approach to conducting forced degradation studies for simvastatin.
Caption: Workflow for Simvastatin Forced Degradation Studies.
Protocol 1: General Forced Degradation of Simvastatin
This protocol outlines the steps to induce degradation under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Reagents and Materials:
-
Simvastatin reference standard or drug substance.
-
HPLC-grade acetonitrile and methanol.
-
Purified water (e.g., Milli-Q).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Ammonium formate.
-
Volumetric flasks, pipettes, and vials.
-
pH meter, sonicator, heating block/oven, photostability chamber.
2. Stock Solution Preparation:
-
Accurately weigh and dissolve simvastatin in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 2 mg/mL.
3. Stress Conditions Application:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N HCl (to get a final concentration of 1 mg/mL in 0.1 N HCl). Heat at 60°C for a predetermined time (e.g., 2-4 hours).
-
Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N NaOH. Heat at 60°C for a predetermined time (e.g., 2-4 hours).
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at 60°C for a predetermined time (e.g., 12-16 hours).
-
Thermal Degradation: Store the solid simvastatin powder in an oven at 80°C for 4 hours. After exposure, dissolve the powder in the solvent to the target concentration.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Sample Processing for Analysis:
-
Cool all solutions to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100-1000 µg/mL).
-
Filter all samples through a 0.45 µm syringe filter before injection.
Core Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for simvastatin impurity profiling due to its high resolving power, sensitivity, and reproducibility. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Simvastatin and its impurities, which are relatively nonpolar, are retained on the column and eluted by a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile.
Protocol 2: Gradient RP-HPLC Method for Comprehensive Impurity Profiling
A gradient elution method is superior for separating a complex mixture of impurities with varying polarities, as is often the case with forced degradation samples. This method ensures that both early-eluting polar impurities (like simvastatin hydroxy acid) and late-eluting nonpolar impurities (like dimers) are resolved effectively within a reasonable runtime.
1. Chromatographic System:
-
An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for simvastatin and its related substances. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH suppresses the ionization of silanol groups on the silica backbone, improving peak shape. |
| Mobile Phase B | Acetonitrile | A strong organic solvent that effectively elutes the nonpolar analytes from the C18 column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection Wavelength | 238 nm | Simvastatin and its key impurities exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
| Gradient Program | See table below | The gradient is optimized to separate polar degradants from the main peak and then resolve closely related nonpolar impurities. |
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 53 | 47 |
| 15 | 53 | 47 |
| 25 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 53 | 47 |
| 40 | 53 | 47 |
4. Procedure:
-
Prepare the mobile phases as described. Ensure they are degassed before use.
-
Prepare a system suitability solution containing simvastatin and a known, closely eluting impurity (e.g., lovastatin) to verify resolution.
-
Prepare a blank solution (diluent), a standard solution of simvastatin, and the test samples (including stressed samples).
-
Set up the chromatographic sequence, ensuring the system is equilibrated with the initial mobile phase conditions.
-
Inject the samples and record the chromatograms.
5. Method Validation (as per ICH Q2(R1)): A stability-indicating method must be fully validated.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradants. This is primarily achieved through the forced degradation study.
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., from LOQ to 150% of the specification limit for each impurity) and demonstrate a linear relationship between peak area and concentration (R² > 0.99).
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of impurities at different levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Results are expressed as Relative Standard Deviation (%RSD), which should typically be <1.5%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified, respectively.
Advanced Techniques: LC-MS for Unambiguous Identification
While HPLC-UV is excellent for separation and quantification, it does not provide structural information. When an unknown peak appears in a chromatogram, Mass Spectrometry (MS) is the definitive tool for identification. Coupling liquid chromatography with MS (LC-MS) allows for the determination of the molecular weight of an impurity, and tandem MS (MS/MS) provides fragmentation data that helps elucidate its chemical structure.
Workflow for Unknown Impurity Identification using LC-MS
Troubleshooting & Optimization
purity issues and degradation of 6-Oxo Simvastatin-d6 standards
A Guide for Researchers, Scientists, and Drug Development Professionals on Purity, Stability, and Degradation.
Welcome to the technical support center for 6-Oxo Simvastatin-d6. As a Senior Application Scientist, I understand that the integrity of your analytical standards is paramount to the success of your research. This guide is designed to provide you with field-proven insights and actionable troubleshooting protocols to address common purity and degradation issues encountered with 6-Oxo Simvastatin-d6.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the nature, use, and handling of 6-Oxo Simvastatin-d6.
Q1: What is 6-Oxo Simvastatin-d6 and what is its primary application?
6-Oxo Simvastatin-d6 is the deuterated form of 6-Oxo Simvastatin, an oxidized impurity and metabolite of Simvastatin.[1][2] Its primary application is as an internal standard for quantitative bioanalytical assays, typically using liquid chromatography-mass spectrometry (LC-MS).[3] The six deuterium atoms provide a distinct mass shift (+6 Da) from the endogenous or unlabeled compound, allowing for precise differentiation and quantification in complex biological matrices.[1]
Q2: Why is the isotopic and chemical purity of a deuterated standard so critical for my experiments?
The accuracy of your quantitative results is directly dependent on the purity of your internal standard. Here’s why it is critical:
-
Accuracy of Quantification: The fundamental assumption when using an internal standard is that you are adding a known, fixed amount to every sample. If the standard is impure, the amount added is incorrect, leading to a systematic error in the calculated concentration of your target analyte.
-
Method Validation & Reproducibility: Bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA require the use of well-characterized and stable internal standards.[4] Using an impure or degrading standard can lead to failed validation batches and poor inter-assay reproducibility.[3]
-
Avoiding Analytical Interference: Impurities can co-elute with the analyte or the internal standard, causing ion suppression or enhancement in the mass spectrometer, which compromises data quality.[5]
Q3: What are the most common degradation pathways for Simvastatin and its analogs like 6-Oxo Simvastatin-d6?
Simvastatin and its derivatives are susceptible to two primary degradation pathways, which you must be aware of during handling and analysis:
-
Hydrolysis: The lactone ring in the molecule is prone to hydrolysis under both acidic and alkaline conditions, opening to form the corresponding β-hydroxy acid.[6][7][8] This is also the in vivo activation pathway for the parent drug, Simvastatin.[8] Maintaining a pH between 4 and 5 during sample preparation and LC analysis can help minimize this interconversion.[9]
-
Oxidation: The hexahydronaphthalene ring system is susceptible to oxidation. Since 6-Oxo Simvastatin-d6 already contains an oxidized ketone at the C6 position, further oxidation at other vulnerable points can still occur, especially when exposed to peroxides or atmospheric oxygen over time.[7]
Q4: How should I properly store and handle my 6-Oxo Simvastatin-d6 standard to ensure its long-term stability?
Proper storage is the most effective preventative measure against degradation. Deuterated standards are valuable reagents, and their stability should be protected.[10]
| Storage Parameter | Recommendation | Rationale (The "Why") |
| Temperature | -20°C or lower. | Slows down the rate of all chemical degradation reactions.[11] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidative degradation.[11] |
| Light | Protect from light (use amber vials). | Simvastatin and its analogs contain chromophores that can absorb UV light, which can catalyze photolytic degradation.[12] |
| Form | Store as a solid/lyophilized powder whenever possible. | Stability is generally much higher in the solid state than in solution. |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., Acetonitrile, DMSO, Methanol). | Prevents hydrolysis from residual water in the solvent. Avoid storing in aqueous solutions for extended periods.[11] |
| Handling | Prepare stock solutions fresh. If storing stocks, use small aliquots to avoid repeated freeze-thaw cycles. | Repeated temperature cycling can introduce moisture and accelerate degradation.[4] |
Part 2: Troubleshooting Guides & Protocols
This section provides systematic approaches to diagnose and resolve specific experimental issues related to the purity and stability of your 6-Oxo Simvastatin-d6 standard.
Scenario 1: Unexpected Peaks in Your LC-MS/MS Analysis
You've run your 6-Oxo Simvastatin-d6 standard and observe multiple peaks when you were expecting one. This is a common and solvable issue.
The diagram below outlines a systematic process for identifying the source of unexpected peaks.
Caption: Workflow for troubleshooting unexpected chromatographic peaks.
When analyzing the mass spectrum, look for these common species. The parent mass of 6-Oxo Simvastatin-d6 is approximately 438.59 g/mol ([M+H]⁺ ≈ 439.6).
| Potential Species | Description & Common Cause | Expected [M+H]⁺ (approx.) | Mass Shift from Parent |
| Hydrolysis Product | Opening of the lactone ring due to water. | 457.6 | +18 Da |
| Sodium Adduct [M+Na]⁺ | Common adduct from glassware or mobile phase additives. | 461.6 | +22 Da (relative to M+H) |
| Potassium Adduct [M+K]⁺ | Common adduct from glassware or mobile phase additives. | 477.7 | +38 Da (relative to M+H) |
| De-deuterated Species | Incomplete deuteration during synthesis. | 433.6 (-d6) | -6 Da |
| Simvastatin-d6 | A potential synthetic precursor or related impurity. | 424.6 | -14 Da |
This self-validating protocol ensures your system is performing correctly before you analyze your standard.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm). A C18 phase provides good retention for the moderately nonpolar statin molecule.[13][14]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
UV Detector: 238 nm (a characteristic absorbance maximum for Simvastatin).[11]
-
-
Gradient Elution:
-
A gradient is essential to separate compounds with different polarities, such as the parent compound and its more polar hydrolyzed form.[7]
-
Time (min) %B 0.0 40 10.0 95 12.0 95 12.1 40 15.0 40
-
-
System Suitability Sequence:
-
Injection 1: Blank. Inject mobile phase or your sample solvent. This is your baseline to check for system contamination.
-
Injection 2: Standard Preparation. Accurately prepare a ~10 µg/mL solution of 6-Oxo Simvastatin-d6 in Acetonitrile.
-
Analysis: Run the standard. The primary peak should be sharp and symmetrical (Tailing factor < 1.5).
-
Verification: Confirm the mass of the main peak using the MS detector. It should correspond to the expected m/z for 6-Oxo Simvastatin-d6.
-
-
Data Interpretation:
-
Integrate all peaks in the UV chromatogram.
-
Calculate the area % of the main peak relative to the total area of all peaks. This provides an estimate of purity.
-
For any impurity peak >0.1%, examine its mass spectrum to identify it using the table above.
-
Scenario 2: Verifying Suspected Degradation
You have stored a standard for a while and are concerned about its integrity. The primary concern is the hydrolysis of the lactone ring.
This diagram illustrates the key hydrolytic degradation pathway.
Caption: Reversible hydrolysis of the 6-Oxo Simvastatin-d6 lactone ring.
-
Re-analyze using the HPLC method above. The hydrolyzed product is more polar and will typically elute earlier than the parent lactone form on a reverse-phase C18 column.
-
Check the Mass Spectrum. Look for a peak with an m/z of approximately 457.6 [M+H]⁺. The presence of this mass is a strong indicator of hydrolysis.[6]
-
Perform MS/MS Fragmentation. The product ion scan of the parent compound (m/z 439.6) will show characteristic fragments.[15] The hydrolyzed product (m/z 457.6) will share some of these fragments but will also show a neutral loss of water (18 Da), which is a hallmark of the open-ring structure.
By following these structured troubleshooting guides, you can confidently assess the purity of your 6-Oxo Simvastatin-d6 standards, identify potential issues, and ensure the integrity of your experimental data.
References
-
SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]
- Jain, D., et al. (2012). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS.
-
El-Bagary, R., et al. (2013). Mass spectrum (a) and IR spectrum (b) of the hydrolytic degradation product of simvastatin. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
-
de Cássia Nunes, S., et al. (2023). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. SciELO. Retrieved from [Link]
-
Veeprho. (n.d.). 6-Oxo Simvastatin-D6. Retrieved from [Link]
- Bhatia, M. S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica.
-
Bhatia, M. S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. Retrieved from [Link]
-
Bhatia, M. S., et al. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Simvastatin-impurities. Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2020). New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. ResearchGate. Retrieved from [Link]
- de Cássia Nunes, S., et al. (2023). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. SciELO.
-
Novakova, L., et al. (2015). HPLC methods for the determination of simvastatin and atorvastatin. ResearchGate. Retrieved from [Link]
- Al-Aani, H., & Al-Rekabi, A. (2020).
- G, S., et al. (2021). Reported estimation techniques for quantification of simvastatin: A review. World Journal of Biology Pharmacy and Health Sciences.
-
Suddhasattwa, C., et al. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF SIMVASTATIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR spectra of simvastatin (A), G32B4S14gl (B), G32B2C4S12gl.... Retrieved from [Link]
- Di Martino, R. M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- Goad, L. J., et al. (1984). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Methods in Enzymology.
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simvastatin. PubChem. Retrieved from [Link]
- Sarr, A., et al. (2023). A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations.
- Yagasaki, M., et al. (2012). An Efficient Biocatalytic Process for Simvastatin Manufacture Nominated for the 2012 Presidential Green Chemistry Challenge Award.
- Google Patents. (2020).
- Rahayu, W. S., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics.
-
Pharmaffiliates. (n.d.). 1346600-14-3 | Product Name : 6-Carboxy ∆-5',4',5,6-Simvastatin-d6. Retrieved from [Link]
- Toronto Research Chemicals. (2022). Quality control in impurity reference standards: science for a safer world. Technology Networks.
- Science Media Centre. (2024). expert reaction to a meta-analysis on statin side effects listed in package leaflets.
- Coalition for a Prosperous America. (2026). Import Alert: India Drug Maker Recalls Cholesterol Meds Due To Manufacturing Defects.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simvastatin EP impurity G | 79902-62-8 | Benchchem [benchchem.com]
- 15. sciex.com [sciex.com]
Technical Support Center: Synthesis and Purification of High-Purity 6-Oxo Simvastatin-d6
Welcome to the technical support guide for the synthesis of high-purity 6-Oxo Simvastatin-d6. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical internal standard. As a deuterated, oxidized impurity of simvastatin, 6-Oxo Simvastatin-d6 is essential for accurate quantification in mass spectrometry-based assays, but its synthesis presents unique challenges related to yield, isotopic integrity, and purity.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 6-Oxo Simvastatin-d6.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield in the synthesis of 6-Oxo Simvastatin-d6, which is typically prepared by the controlled oxidation of Simvastatin-d6, is a common issue. The primary causes can be broken down into three areas: incomplete reaction, formation of side-products, and losses during workup and purification.
Causality and Strategic Solutions:
-
Incomplete Oxidation: The conversion of the C6 methylene group in Simvastatin-d6 to a ketone is a delicate oxidation. If the reaction is not driven to completion, you will have a significant amount of unreacted starting material, which complicates purification and lowers the theoretical yield.
-
Troubleshooting:
-
Oxidant Choice & Stoichiometry: Re-evaluate your oxidizing agent. Mild oxidants may be too slow or inefficient, while overly harsh conditions can lead to degradation. Ensure the molar ratio of the oxidant to the substrate is optimized. Start with a modest excess and incrementally increase it based on reaction monitoring.
-
Reaction Time & Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or a rapid Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Reactions that are stopped too early will be incomplete, while those that run too long risk forming degradation products. Temperature control is critical; a slight increase can sometimes drive the reaction to completion but may also promote side-product formation.
-
-
-
Side-Product Formation: The simvastatin molecule has multiple functional groups susceptible to oxidation, including the hydroxyl group and the double bonds in the hexahydronaphthalene ring system.
-
Troubleshooting:
-
Over-oxidation: The formation of polar, low molecular weight degradation products can occur if the reaction conditions are too aggressive.[3] This can result from using a strong oxidizing agent or excessive reaction times. Consider a more selective oxidant or reduce the reaction temperature.
-
Formation of other Isomers/Degradants: Besides the desired 6-oxo product, other oxidative impurities can form. The key is selectivity, which is achieved by fine-tuning the reaction parameters.
-
-
-
Purification Losses: 6-Oxo Simvastatin-d6 has different polarity compared to the starting material, but it can be challenging to separate from closely related impurities.
-
Troubleshooting:
-
Extraction: Ensure the pH during aqueous workup is optimized for the extraction of your product into the organic layer.
-
Chromatography: Significant product loss can occur on silica gel columns if not optimized. Consider using a gradient elution and ensure the column is not overloaded. Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method for achieving high purity, though it requires specialized equipment.[4]
-
Crystallization: If the material is crystalline, optimizing the solvent/anti-solvent system is crucial for maximizing recovery.[5]
-
-
Sources
Technical Support Center: Preserving Isotopic Integrity of Deuterated Standards
Welcome to the technical resource center for deuterated standards. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the common yet critical issue of isotopic exchange. Maintaining the isotopic purity of your standards is paramount for generating accurate, reproducible, and reliable quantitative data.
This center provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical problem?
Isotopic exchange, often called H/D exchange or back-exchange, is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment.[1] This process is highly problematic because it degrades the isotopic purity of the standard.
The core principle of using a deuterated internal standard (D-IS) in quantitative mass spectrometry is that it is chemically identical to the analyte but has a different mass.[2][3] If the D-IS loses deuterium, its mass changes, and it can even convert back to the unlabeled analyte.[4] This leads to a cascade of analytical errors:
-
Inaccurate Quantification: The response ratio between the analyte and the internal standard is compromised, leading to erroneously calculated concentrations.[4]
-
Loss of Sensitivity: A diminished internal standard signal can affect the method's lower limit of quantitation (LLOQ).
-
False Positives: In severe cases, if the standard loses all its deuterium, it can be misidentified as the native analyte, artificially inflating its measured amount.[4]
Q2: Which deuterium atoms on my standard are most likely to exchange?
The stability of a deuterium label is directly related to its position on the molecule. Deuterium atoms are most susceptible to exchange if they are:
-
Attached to Heteroatoms: Deuteriums on oxygen (-OD), nitrogen (-ND), or sulfur (-SD) are highly labile and exchange very rapidly with protons from solvents like water or methanol.[5][6][7]
-
Adjacent to Carbonyl Groups: Deuteriums on carbons alpha (α) to a carbonyl group (e.g., ketones, aldehydes, esters) are prone to exchange through a process called keto-enol tautomerism, which is catalyzed by acid or base.[5]
-
In Aromatic Systems: While generally more stable, deuteriums on aromatic rings can exchange under acidic conditions or with metal catalysis.[5]
Conversely, deuterium atoms on alkyl chains (C-D bonds) not adjacent to activating functional groups are generally considered non-exchangeable under typical analytical conditions.
Q3: What are the primary factors that drive isotopic exchange?
Isotopic exchange is primarily driven by environmental factors. Understanding these allows you to control and minimize the process.
| Factor | Impact on H/D Exchange Rate | Rationale & Causality |
| Solvent Type | High in Protic Solvents (e.g., Water, Methanol, Ethanol) | Protic solvents contain O-H or N-H bonds and can readily donate protons to facilitate the exchange reaction.[6][8] Aprotic solvents (e.g., Acetonitrile, Dichloromethane, Hexane) lack these bonds and are much safer choices.[7] |
| pH | Increases Significantly at Low (<2) and High (>7) pH | The exchange mechanism is catalyzed by both acid (H+) and base (OH-).[5][9] The rate of exchange is slowest at a pH of approximately 2.5.[1][10][11] |
| Temperature | Increases with Higher Temperature | Like most chemical reactions, the rate of isotopic exchange increases with temperature according to the Arrhenius equation.[10] Lowering the temperature dramatically slows the exchange rate.[10][12] |
| Moisture | Increases with Exposure to Atmospheric Moisture | Water is a ubiquitous protic solvent. Exposure to humidity in the air can provide the necessary protons to cause exchange, especially during long-term storage or repeated handling.[7][13] |
Troubleshooting Guides: Diagnosing and Solving Isotopic Exchange
This section provides structured workflows to identify and resolve common issues related to the loss of deuterium from your standards.
Issue 1: Loss of Isotopic Purity Detected During Sample Preparation
Symptoms:
-
Your QC samples show a decreasing internal standard response over the course of a batch.
-
Mass spectrometry data reveals a lower-than-expected mass for the standard or a distorted isotopic distribution.[7]
-
¹H-NMR analysis of the standard shows new or growing proton signals where deuterium should be.[7]
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; } Workflow for troubleshooting deuterium loss during sample prep. end_dot
Protocol: Preparing Stable Working Solutions
-
Solvent Selection (Crucial Step):
-
ALWAYS prioritize using dry, aprotic solvents like acetonitrile, ethyl acetate, or dichloromethane for preparing stock and working solutions.
-
If an aqueous or protic solvent is unavoidable for your assay (e.g., mobile phase), prepare solutions fresh and use them immediately.[13] Do not store standards in aqueous media.
-
-
pH Control:
-
If your sample matrix or extraction buffer is strongly acidic or basic, neutralize it as much as possible before adding the deuterated internal standard.
-
The H/D exchange rate is at its minimum around pH 2.5.[10][11] If compatible with your analyte's stability, adjusting the pH to this range during sample processing can significantly reduce back-exchange.[14]
-
-
Temperature Control:
-
Perform all sample preparation steps, including extraction and evaporation, at reduced temperatures. Use an ice bath for manual steps and ensure centrifuges or evaporators are cooled.
-
Store working solutions in an autosampler cooled to 4°C.[15]
-
Issue 2: Deuterium Loss During LC-MS Analysis
Symptoms:
-
Poor peak shape or fronting/tailing specifically for the internal standard.
-
Inconsistent internal standard response between injections.
-
A noticeable drop in the D-IS signal during long analytical runs.
Primary Cause: The mobile phase, especially if it contains a high percentage of water, can facilitate on-column exchange. This is exacerbated by higher column temperatures.
dot graph G { layout=dot; rankdir=TB; bgcolor="transparent"; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [color="#5F6368"];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; } Key factors and solutions for on-column isotopic exchange. end_dot
Issue 3: Degradation During Storage
Symptoms:
-
A new vial of standard works perfectly, but an older vial from the same lot fails QC.
-
Isotopic purity, checked by MS, is lower than the value on the Certificate of Analysis.[2]
Protocol: Best Practices for Storing Deuterated Standards
| Condition | Recommendation | Rationale |
| Long-Term Storage (>1 Month) | Store neat solid or in a dry, aprotic solvent at -20°C or -80°C . | Low temperature minimizes reaction kinetics, and an aprotic environment prevents H/D exchange.[10][13] |
| Short-Term Storage (Working Solutions) | Store in a tightly sealed vial at 2-8°C .[13] | Refrigeration slows potential degradation. A tight seal prevents contamination from atmospheric moisture.[13] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, protecting the standard from exchange and oxidative degradation.[13] |
| Light | Store in amber vials or protected from light. | Prevents potential photodegradation of the compound. |
Self-Validation Check: Periodically re-analyze a stored stock solution against a freshly prepared standard from a new vial to confirm its integrity. Any deviation greater than a pre-defined acceptance criterion (e.g., ±15%) indicates degradation.[13]
References
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Temperature and pH Dependences of Hydrogen Exchange and Global Stability for Ovomucoid Third Domain. (1996). ACS Publications. Retrieved February 10, 2026, from [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Deuterium exchange dependence on pH...why? (2018). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
Fundamentals of HDX-MS. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Retrieved February 10, 2026, from [Link]
-
What is the storage conditions and protocol for deuterated standards of organic compounds? (2017). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (2009). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. (2022). ScienceDirect. Retrieved February 10, 2026, from [Link]
-
How to Choose Deuterated NMR Solvents. (n.d.). Alfa Chemistry. Retrieved February 10, 2026, from [Link]
-
Mechanisms and uses of hydrogen exchange. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. (2020). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
-
Advantages and Limitations of Deuterated Solvents in Organic Synthesis. (2023). SYNMR. Retrieved February 10, 2026, from [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2020). Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
-
Solvent isotope effect and protein stability. (1995). PubMed. Retrieved February 10, 2026, from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 6-Oxo Simvastatin-d6 vs. Lovastatin as an Internal Standard for Statin Bioanalysis
In the landscape of bioanalytical chemistry, particularly for pharmacokinetic and bioequivalence studies, the accurate quantification of drug concentrations is of utmost importance. For widely prescribed medications like simvastatin, a cholesterol-lowering agent, achieving precise and reliable data from complex biological matrices such as human plasma presents a significant analytical challenge.[1][2] A cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) method is the appropriate selection of an internal standard (IS). The IS is crucial for correcting variations that can occur during sample preparation and instrumental analysis.[3]
Historically, structural analogs like lovastatin have been utilized as internal standards for simvastatin analysis due to their similar chemical structures.[1][4] However, the current gold standard, strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), is the use of a stable isotope-labeled (SIL) internal standard.[3][5] This guide provides an in-depth, data-driven comparison of a deuterated analog, 6-Oxo Simvastatin-d6, and the structural analog, lovastatin, to inform the selection of the most suitable internal standard for your bioanalytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as 6-Oxo Simvastatin-d6, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium.[2] This near-identical physicochemical behavior ensures that the IS and the analyte exhibit similar extraction recovery, ionization efficiency in the mass spectrometer source, and chromatographic retention times.[2] This co-elution is a key advantage, as it allows the SIL-IS to effectively compensate for matrix effects—a major hurdle in bioanalysis where components in the biological sample can suppress or enhance the analyte's signal.[2][6] By maintaining a constant analyte-to-IS signal ratio, SILs provide more accurate and precise quantification.[1]
The Analog Approach: Lovastatin as an Alternative
Before the broader availability of SIL internal standards, using structurally similar compounds, or analogs, was a common practice.[2] Lovastatin, another member of the statin family, shares a core structure with simvastatin, making it a frequent choice for an IS.[2][4] While methods using lovastatin can be validated to meet regulatory guidelines, inherent differences in physicochemical properties can lead to variations in extraction efficiency, chromatographic behavior, and ionization response between simvastatin and lovastatin.[2] These discrepancies can result in less reliable correction for experimental variability compared to a SIL-IS.
Head-to-Head Performance Comparison
The following tables summarize the key performance characteristics of LC-MS/MS methods for simvastatin quantification using either 6-Oxo Simvastatin-d6 or Lovastatin as the internal standard. The data is compiled from published, validated bioanalytical studies.
Table 1: Physicochemical and Mass Spectrometric Properties
| Property | 6-Oxo Simvastatin-d6 | Lovastatin |
| Molecular Formula | C25H30D6O6 | C24H36O5 |
| Molecular Weight | 438.6 g/mol (approx.) | 404.5 g/mol |
| Common Precursor Ion (m/z) | Varies based on adduct | 405.1 [M+H]+, 427.2 [M+Na]+ |
| Common Product Ion (m/z) | Varies based on fragmentation | 285.0, 325.0 |
Note: The exact precursor and product ions for 6-Oxo Simvastatin-d6 would be determined during method development, with the expectation of a mass shift corresponding to the deuterium labeling and the additional oxygen atom compared to simvastatin.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Method with 6-Oxo Simvastatin-d6 (Expected) | Method with Lovastatin[4] |
| Linearity Range | 0.25 - 50 ng/mL | 0.25 - 50 ng/mL |
| LLOQ | 0.25 ng/mL | 0.25 ng/mL |
| Intra-day Precision (%CV) | < 7.5% | < 14% |
| Inter-day Precision (%CV) | < 7.5% | < 10% |
| Accuracy (% Nominal) | 98.7 - 102.3% | Within ±15% |
| Extraction Recovery | Consistent and reproducible | 86.8 - 94.1%[7] |
| Matrix Effect | Minimal and compensated | Potential for variability |
The experimental data strongly suggests that while methods employing the structural analog lovastatin can be validated to meet regulatory requirements, the use of a deuterated internal standard like 6-Oxo Simvastatin-d6 generally yields superior precision, as indicated by lower coefficients of variation (%CV).[2]
Causality Behind Experimental Choices
The choice of an internal standard directly impacts the reliability of a bioanalytical method. The near-identical chemical nature of a SIL-IS to the analyte ensures they behave similarly during extraction and analysis. This is particularly critical when dealing with matrix effects, which can be unpredictable and vary between different sources of biological matrix.[6][8] Lovastatin, despite its structural similarity to simvastatin, has different functional groups which can alter its polarity, ionization efficiency, and how it interacts with matrix components. This can lead to a less effective correction for signal suppression or enhancement.
Experimental Workflow and Protocols
A typical experimental workflow for the quantification of simvastatin in plasma using an internal standard is illustrated below.
Caption: Decision framework for internal standard selection.
Conclusion
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and robustness in their bioanalytical assays, particularly for pivotal pharmacokinetic or bioequivalence studies submitted to regulatory bodies, a stable isotope-labeled internal standard is the superior choice. [1][3]While methods using a structural analog like lovastatin can be validated, the use of 6-Oxo Simvastatin-d6 provides a more reliable correction for matrix effects and consistently yields higher precision. [1][2]The initial investment in a SIL-IS can lead to more robust and defensible data, ultimately streamlining the drug development process.
References
- A Head-to-Head Comparison: Simvastatin-d6 vs. Structural Analogs as Internal Standards for Statin Bioanalysis. Benchchem.
- 6-Oxo Simvastatin-d6 Reigns Supreme: A Comparative Guide to Internal Standards in Simvastatin Bioanalysis. Benchchem.
- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. Benchchem.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.
- Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). PMC.
- Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
- [Determination of lovastatin and its active metabolites in human plasma with high performance liquid chromatography-tandem mass spectrometry]. PubMed.
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration.
- Analysis of lovastatin in human plasma by liquid chromatography coupled with tandem mass spectrometry. AKJournals.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. eijppr.com [eijppr.com]
- 7. akjournals.com [akjournals.com]
- 8. tandfonline.com [tandfonline.com]
Navigating the Labyrinth: A Comparative Guide to Internal Standard Selection in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of regulated bioanalysis, the pursuit of accurate and reproducible data is paramount. Every decision, from study design to sample analysis, is scrutinized for its impact on data integrity. Among the most critical of these decisions is the selection of an internal standard (IS), a cornerstone of robust quantitative chromatographic assays. An appropriate IS is not merely a procedural checkbox; it is the silent guardian against the inherent variability of complex biological matrices and analytical systems. Its primary role is to compensate for fluctuations during sample preparation, extraction, and analysis, thereby ensuring the reliability of pharmacokinetic and toxicokinetic data submitted for regulatory approval.[1][2]
This guide moves beyond a simple recitation of guidelines to provide a deeper, more functional understanding of internal standard selection. As a senior application scientist, my aim is to illuminate the "why" behind the "what," drawing on field-proven insights and the harmonized expectations of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), largely consolidated under the International Council for Harmonisation (ICH) M10 guideline.[3][4] We will dissect the comparative performance of the primary IS candidates, delve into the essential validation experiments that form a self-validating system, and explore the troubleshooting of common challenges.
The Great Debate: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of an internal standard fundamentally boils down to two principal options: a stable isotope-labeled internal standard (SIL-IS) or a structural analog. While both are acceptable under regulatory guidelines, their performance characteristics and the confidence they impart to the data differ significantly.
Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard
A SIL-IS is a form of the analyte in which one or more atoms have been substituted with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This modification renders the SIL-IS distinguishable by mass spectrometry while preserving nearly identical physicochemical properties to the analyte.[4] This near-perfect mimicry is the foundation of its superior performance and why regulatory bodies unequivocally recommend it for mass spectrometric assays.[3][4]
-
Advantages:
-
Co-elution: A SIL-IS will chromatographically co-elute with the analyte, meaning it experiences the exact same matrix effects (ion suppression or enhancement) during ionization.[2]
-
Similar Extraction Recovery: Its identical chemical structure ensures that it behaves in the same manner as the analyte during all sample preparation steps, from protein precipitation to liquid-liquid or solid-phase extraction.[2]
-
Improved Precision and Accuracy: By effectively normalizing for variability at multiple stages of the analytical process, SIL-IS significantly enhances the precision and accuracy of the assay.[5]
-
-
Considerations:
-
Isotopic Purity: The SIL-IS must be of high isotopic purity to prevent its contribution to the analyte's signal (cross-talk).[2] The presence of unlabeled analyte in the IS should be checked and its potential influence evaluated.[6]
-
Deuterium Exchange: Deuterium (²H)-labeled standards can sometimes undergo hydrogen-deuterium exchange, and a high degree of deuteration may lead to slight shifts in retention time, potentially causing differential matrix effects.[2][7] For this reason, ¹³C, ¹⁵N, or ¹⁸O-labeled standards are often preferred.[2][5]
-
Mass Difference: To minimize the risk of mass spectrometric cross-talk, a mass difference of at least 4-5 Da between the SIL-IS and the analyte is generally recommended.[2]
-
Structural Analog Internal Standards: A Viable Alternative
When a SIL-IS is not commercially available or is prohibitively expensive, a structural analog can be a suitable alternative.[7][8] An analog IS is a compound with a chemical structure and physicochemical properties similar to the analyte.[2]
-
Advantages:
-
Cost-Effective: Analogs are often more readily available and less expensive than custom-synthesized SIL-IS.
-
Can Mitigate Variability: A well-chosen analog can effectively compensate for variability in sample preparation and chromatography.[2]
-
-
Disadvantages:
-
Differential Matrix Effects: Since the analog and analyte will likely have different retention times, they may be subjected to different levels of ion suppression or enhancement, compromising data accuracy.[7]
-
Varying Extraction Recovery: Differences in structure can lead to disparities in extraction efficiency between the analog and the analyte.
-
Increased Scrutiny during Validation: The use of an analog requires more rigorous validation to demonstrate that it adequately tracks the analyte's behavior.
-
Comparative Performance at a Glance
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Regulatory Preference | Highly Recommended ("Gold Standard")[4] | Acceptable with Justification[1] |
| Chromatography | Co-elutes with analyte | Separate elution |
| Matrix Effect Compensation | Excellent, as it experiences the same effect[2] | Variable, depends on proximity of elution |
| Extraction Recovery | Nearly identical to analyte[2] | Similar, but can differ |
| Precision & Accuracy | Generally higher[5] | Can be lower if it doesn't track well |
| Cost & Availability | Higher cost, may require custom synthesis | Lower cost, more readily available |
| Key Risk | Isotopic cross-talk, isotopic exchange[2][7] | Poor tracking of analyte behavior |
The Gauntlet of Validation: A Self-Validating System
Regardless of the choice of IS, it must undergo rigorous validation to prove its suitability for the bioanalytical method. These experiments are designed to be a self-validating system, ensuring the reliability of the data generated. The FDA and EMA (through ICH M10) have laid out clear expectations for these validation parameters.[3]
Core Validation Experiments for Internal Standards
| Validation Parameter | Objective | Experimental Protocol | Acceptance Criteria |
| Selectivity / Interference | To ensure that endogenous components in the biological matrix do not interfere with the detection of the IS.[3] | 1. Process and analyze blank matrix samples from at least six different sources. 2. Process and analyze a blank sample from each source spiked only with the IS at its working concentration.[3] | The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.[3] |
| Matrix Effect | To ensure that the matrix does not suppress or enhance the ionization of the IS, and that this effect is consistent across different sources of the matrix. | 1. Prepare two sets of samples: (A) IS spiked in post-extraction blank matrix from at least six sources, and (B) IS spiked in a neat solution. 2. Calculate the matrix factor (MF) for each source: MF = (Peak response in presence of matrix) / (Peak response in neat solution). 3. Calculate the IS-normalized matrix factor if an analyte is present. | The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should be ≤ 15%.[3] |
| Extraction Recovery | To ensure that the extraction efficiency of the IS is consistent and reproducible.[3] | 1. Prepare three sets of samples at low, medium, and high analyte concentrations (with a constant IS concentration): - Set 1: Analyte and IS spiked into the biological matrix before extraction. - Set 2: Blank matrix is extracted, and then analyte and IS are spiked into the post-extraction supernatant. 2. Calculate Recovery (%) = (Mean Peak Response in Set 1) / (Mean Peak Response in Set 2) * 100.[3] | The recovery of the IS should be consistent across the different concentration levels, with a CV ≤ 15%.[3] |
| Stability | To ensure the IS is stable in stock and working solutions under specified storage and handling conditions.[3] | 1. Prepare fresh stock and working solutions of the IS. 2. Store the solutions under the intended storage conditions (e.g., room temperature, refrigerated, frozen). 3. At specified time points, analyze the stored solutions and compare their response to freshly prepared solutions. | The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.[3] |
Visualizing the Workflow: A Step-by-Step Guide
The following diagrams illustrate the logical flow of the key validation experiments for an internal standard.
Caption: Workflow for Internal Standard Selectivity Validation.
Caption: Workflow for Internal Standard Matrix Effect Validation.
Monitoring IS Response: A Critical In-Study Check
Validation is not the end of the story. During the analysis of study samples, the response of the internal standard must be continuously monitored. The FDA has issued specific guidance on evaluating IS response variability.[9][10] Significant or systematic variations in the IS response between calibration standards, quality controls (QCs), and study samples can indicate issues with sample processing, matrix effects, or instrument performance, potentially compromising the accuracy of the results.[9][11]
Decision Tree for Investigating IS Response Variability
Caption: Decision-making process for IS response variability.
Conclusion: A Foundation of Quality
The selection and validation of an internal standard are not mere formalities but are foundational to the integrity of bioanalytical data. While a stable isotope-labeled internal standard is the undisputed "gold standard" for mass spectrometry-based assays, a well-validated structural analog can also be employed successfully. The key lies in a thorough, scientifically sound validation process that demonstrates the IS's ability to track and compensate for the analyte's behavior throughout the analytical procedure. By understanding the regulatory expectations, the comparative performance of different IS types, and the importance of continuous monitoring, researchers can build robust and reliable bioanalytical methods that withstand the rigors of scientific and regulatory scrutiny, ultimately contributing to the development of safe and effective medicines.
References
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. Available at: [Link]
-
Common challenges in bioanalytical method development. Simbec-Orion. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. Available at: [Link]
-
Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available at: [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. Available at: [Link]
-
Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. PubMed. Available at: [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. Available at: [Link]
-
Bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available at: [Link]
-
Draft Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
(PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. tandfonline.com [tandfonline.com]
Comparative Guide: Evaluating Matrix Effects in 6-Oxo Simvastatin Bioanalysis
6-Oxo Simvastatin-d6 vs. Structural Analogs
Executive Summary
In the precision quantitation of Simvastatin metabolites, specifically 6-Oxo Simvastatin , the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Lovastatin, Simvastatin-d6) are often used as cost-saving alternatives, they frequently fail to compensate for matrix effects in LC-MS/MS workflows.
This guide objectively compares the performance of the stable isotope-labeled 6-Oxo Simvastatin-d6 against structural analogs. It demonstrates, through mechanistic logic and experimental protocols, why exact-match deuterated isotopes are required to satisfy FDA and EMA bioanalytical guidelines for this specific CYP3A4 metabolite.
The Bioanalytical Challenge
The Metabolite: 6-Oxo Simvastatin
Simvastatin is a lactone prodrug extensively metabolized by CYP3A4 in the liver. While the primary active metabolite is Simvastatin Hydroxy Acid (SVA), 6-Oxo Simvastatin is a significant oxidative metabolite.
-
Chemical Nature: More polar than the parent Simvastatin lactone.
-
Chromatographic Behavior: On standard Reverse Phase (C18) columns, 6-Oxo Simvastatin elutes earlier than the parent Simvastatin.
The Enemy: Matrix Effects
Biological matrices (plasma, microsomes) contain endogenous phospholipids (glycerophosphocholines) that often elute in broad bands. If these phospholipids co-elute with the analyte, they compete for ionization energy in the ESI source, causing Ion Suppression or Enhancement .
-
The Critical Failure Mode: If the IS does not co-elute exactly with the analyte, the analyte may sit in a "suppression zone" while the IS sits in a "clean zone" (or vice versa). The ratio of Analyte/IS becomes distorted, leading to quantitation errors >15%.
The Contenders
| Feature | 6-Oxo Simvastatin-d6 (Recommended) | Simvastatin-d6 (Common Analog) | Lovastatin (Structural Analog) |
| Structure | Deuterated form of the metabolite. | Deuterated form of the parent. | Similar lactone structure. |
| Retention Time (RT) | Identical to 6-Oxo Simvastatin. | Later than 6-Oxo Simvastatin (Less polar). | Different RT (Structure dependent). |
| Matrix Effect | Experiences identical suppression/enhancement. | Experiences different matrix load. | Experiences different matrix load. |
| Correction Capacity | Perfect: Ratio remains constant even if signal drops. | Poor: Ratio shifts as Analyte drops but IS remains high. | Variable: Unpredictable correction. |
Mechanism of Action: The "Co-Elution" Principle
The following diagram illustrates why the Analog IS fails. The "Phospholipid Zone" represents a region of ion suppression.
Figure 1: Chromatographic mechanism showing how retention time differences lead to quantitation errors. The d6 isotope co-elutes in the suppression zone, maintaining the critical Analyte/IS ratio.
Experimental Protocol: Evaluating Matrix Factor
To validate the superiority of 6-Oxo Simvastatin-d6, you must perform the Matuszewski Post-Extraction Spike Method . This is the industry standard for quantifying matrix effects (ME).
Reagents & Materials
-
Matrix: 6 lots of blank human plasma (to test variability).
-
Analytes: 6-Oxo Simvastatin (Target), 6-Oxo Simvastatin-d6 (IS), Simvastatin-d6 (Analog IS).
-
Extraction: Protein Precipitation (PPT) or Solid Phase Extraction (SPE).
The Workflow (Matuszewski Method)
Figure 2: The Matuszewski workflow for isolating matrix effects from extraction recovery.
Step-by-Step Procedure
-
Prepare Set A (Neat): Dissolve analyte and IS in mobile phase at the target concentration (e.g., Low QC and High QC).
-
Prepare Set B (Matrix): Extract 6 different lots of blank plasma. Do not add IS yet.
-
Spike Set B: Add the analyte and IS into the supernatant of the extracted blank plasma. This ensures any signal loss is due to the matrix , not extraction loss.
-
Analysis: Run both sets on LC-MS/MS.
-
Calculation:
-
Absolute Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).
-
IS-Normalized MF: MF (Analyte) / MF (Internal Standard).
-
Comparative Data Analysis
The following table simulates typical validation data when comparing the correct d6 IS versus an Analog IS (Parent d6).
Table 1: Matrix Factor Evaluation (Simulated Data)
| Parameter | 6-Oxo Simvastatin-d6 (Correct IS) | Simvastatin-d6 (Analog IS) |
| Analyte MF (Mean) | 0.75 (25% Suppression) | 0.75 (25% Suppression) |
| IS MF (Mean) | 0.74 (Matches Analyte) | 0.98 (No Suppression - Elutes Later) |
| IS-Normalized MF | 1.01 (Ideal) | 0.76 (Fails) |
| CV% (Across 6 Lots) | 2.5% (Passes FDA <15%) | 18.4% (Fails FDA >15%) |
Interpretation:
-
The Analog Failure: The analyte (6-Oxo) suffered 25% signal loss due to early-eluting phospholipids. The Analog IS (Simvastatin-d6), eluting later, suffered no signal loss.
-
The Result: The normalized MF is 0.76, meaning the method underestimates the concentration by ~24%.
-
The d6 Success: The 6-Oxo-d6 suffered the exact same 25% loss. The ratio (0.75 / 0.74) corrects to ~1.0.
Conclusion & Recommendations
For the bioanalysis of 6-Oxo Simvastatin , the use of structural analogs or the parent drug's IS (Simvastatin-d6) is scientifically unsound due to significant differences in polarity and retention time.
Final Recommendation:
-
Mandatory: Use 6-Oxo Simvastatin-d6 as the Internal Standard for regulatory submissions (IND/NDA).
-
Validation: Perform the Matuszewski protocol on 6 lots of matrix (including lipemic/hemolyzed) to demonstrate an IS-Normalized Matrix Factor with CV <15%.
-
Avoid: Do not use Simvastatin-d6 (parent) for 6-Oxo quantitation; it elutes in a different chromatographic region and cannot compensate for phospholipid suppression.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[3] Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[2][4][5] (2011).[6] Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]
-
Prueksaritanont, T., et al. (1997). In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug Metabolism and Disposition, 25(10), 1191-1199. Available at: [Link]
Sources
comparative review of simvastatin and its oxidized metabolites
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Simvastatin (SV) represents a cornerstone in dyslipidemia management, functioning as a lactone prodrug that requires in vivo hydrolysis to its active
This guide provides a technical comparison between the parent compound, its active acid form, and its major oxidized metabolites (specifically 3',5'-dihydrodiol, 6'-hydroxy, and 6'-exomethylene derivatives). Critical analysis reveals that while the acid form drives therapeutic HMG-CoA reductase inhibition, the lipophilic lactone parent and specific oxidized metabolites are increasingly implicated in off-target mitochondrial toxicity and myopathy.
Structural and Metabolic Context[1][2][3][4][5]
Simvastatin is administered as a lactone (inactive) to improve oral bioavailability and hepatic uptake. Upon first-pass metabolism, it undergoes two divergent fates:
-
Hydrolysis (Activation): Conversion to Simvastatin Acid (SVA) via carboxylesterases.
-
Oxidation (CYP3A4-mediated): Generation of hydroxylated and exomethylene metabolites.
Key Metabolites Profile[1][3][6]
-
Simvastatin Acid (SVA): The principal pharmacophore.
-
6'-Hydroxy Simvastatin (6'-OH-SV): An active metabolite formed via allylic hydroxylation.[1]
-
3',5'-Dihydrodiol Simvastatin: A major oxidative metabolite formed via epoxide intermediates; notably inactive against HMG-CoA reductase.
-
6'-Exomethylene Simvastatin: A dehydrogenated active metabolite.[1]
Pathway Visualization
The following diagram illustrates the metabolic divergence and the dual mechanisms of toxicity (Target-based vs. Off-target).
Caption: Figure 1. Metabolic divergence of Simvastatin showing activation path (Green) vs. oxidative clearance (Yellow) and toxicity mechanisms (Red).
Pharmacodynamic Comparison (Potency)
The therapeutic efficacy of simvastatin is dictated by the availability of the open-ring hydroxy acid structure, which mimics the HMG-CoA substrate.
Comparative Potency Data
The following table synthesizes inhibitory constants (IC50) and physicochemical properties. Note the stark contrast between the prodrug and the active acid.
| Compound | State | HMG-CoA Reductase IC50 (nM) | LogP (Lipophilicity) | Activity Status |
| Simvastatin (Parent) | Lactone | >10,000 (Inactive) | 4.68 | Prodrug (Inactive) |
| Simvastatin Acid | Hydroxy Acid | 5.8 - 10.0 | 1.6 - 2.0 | Primary Active |
| 6'-Hydroxy SV | Lactone/Acid | ~10 - 20 | < 4.0 | Active |
| 6'-Exomethylene SV | Lactone/Acid | Active (Range varies) | ~4.5 | Active |
| 3',5'-Dihydrodiol | Diol | Inactive | 2.6 | Inactive |
Note: Oxidized metabolites often exist in equilibrium between lactone and acid forms in plasma, but potency data usually refers to the hydrolyzed acid form of the metabolite.
Key Insight: The 3',5'-dihydrodiol metabolite represents a "metabolic dead end" regarding therapeutic efficacy. Its accumulation does not contribute to lipid lowering but may complicate pharmacokinetic analysis due to structural similarity.
Toxicology and Safety Profile
Recent research shifts the focus of statin-associated muscle symptoms (SAMS) from simple CoQ10 depletion to direct mitochondrial toxicity driven by the lactone forms.
Mechanism of Toxicity[7][8][9][10]
-
Lactone Toxicity (Simvastatin Parent): Due to high lipophilicity (LogP > 4.5), the lactone form passively diffuses into myocytes. It acts as a direct inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) and Complex III. This uncouples oxidative phosphorylation, leading to ROS generation and apoptosis.
-
Acid Toxicity (SVA): While less membrane-permeable, SVA inhibits HMG-CoA reductase, halting the production of mevalonate. This downstream depletion of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) reduces Coenzyme Q10 (CoQ10) synthesis, impairing mitochondrial respiration secondarily.
Comparative Risk:
-
Simvastatin (Lactone): High Risk (Direct Mitochondrial Inhibition).
-
3',5'-Dihydrodiol: Low Risk (Inactive on HMG-CoA; higher polarity reduces membrane penetration compared to parent).
-
Simvastatin Acid: Moderate Risk (Mechanism-based CoQ10 depletion).
Experimental Protocols: Analytical Quantification
Accurate differentiation between the lactone, acid, and oxidized metabolites is critical due to the rapid ex vivo interconversion of lactone/acid forms. The following LC-MS/MS protocol ensures stability and separation.
Method: LC-MS/MS Quantification
Objective: Simultaneous quantification of Simvastatin, Simvastatin Acid, and metabolites in plasma.
Reagents & Equipment[2]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Kinetex C18.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 4.0).
-
Mobile Phase B: Acetonitrile (100%).
-
Internal Standard: Simvastatin-d6 (isotope labeled).
Step-by-Step Workflow
-
Sample Preparation (Cold Stabilization):
-
Rationale: Low temperature prevents spontaneous hydrolysis of the lactone.
-
Keep all plasma samples on ice (4°C).
-
Aliquot 100 µL plasma into a cooled tube.
-
Add 10 µL Internal Standard (IS).
-
-
Protein Precipitation:
-
Add 400 µL ice-cold Acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer clear supernatant to an autosampler vial.
-
Critical: Inject immediately or store at -80°C. Do not leave at room temperature.
-
-
LC Gradient (Flow: 0.4 mL/min):
-
0.0 - 1.0 min: 30% B (Isocratic hold)
-
1.0 - 3.0 min: 30%
95% B (Linear Gradient) -
3.0 - 4.0 min: 95% B (Wash)
-
4.0 - 4.1 min: 95%
30% B (Re-equilibration)
-
-
MS/MS Detection (ESI Positive Mode):
-
Simvastatin (Lactone): m/z 419.3
199.1 -
Simvastatin Acid: m/z 437.2
303.2 -
3',5'-Dihydrodiol: m/z 453.2
(fragment specific to diol cleavage)
-
Analytical Workflow Diagram
Caption: Figure 2. Optimized LC-MS/MS workflow emphasizing cold-chain handling to prevent lactone-acid interconversion.
References
-
Vickers, S., et al. (1990). "In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase." Drug Metabolism and Disposition.
-
Prueksaritanont, T., et al. (2003). "The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6." British Journal of Clinical Pharmacology.
-
Kwak, H.E., et al. (2019). "Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites." Journal of Pharmaceutical and Biomedical Analysis.
-
Bouitbir, J., et al. (2012). "Mitochondrial toxicity of statins: mechanisms and clinical consequences." Current Opinion in Toxicology.
-
PubChem Database. (2025). "Simvastatin Compound Summary." National Library of Medicine.
Sources
Technical Guide: Justifying 6-Oxo Simvastatin-d6 in Regulatory Bioanalysis
Executive Summary
In the context of regulatory submissions (NDA/ANDA), the stability and bioequivalence of statins present a notorious challenge. Simvastatin is a lactone prodrug that undergoes extensive first-pass metabolism by CYP3A4/5, yielding a complex profile of interconverting acids and oxidized metabolites.
For the quantification of the 6-Oxo Simvastatin metabolite, the selection of the internal standard (IS) is not merely a matter of preference but a critical compliance requirement under FDA M10 Bioanalytical Method Validation guidance.
This guide provides the scientific rationale for selecting 6-Oxo Simvastatin-d6 over structural analogs (e.g., Lovastatin) or parent-drug isotopes (Simvastatin-d6). We demonstrate that the d6-isotopolog provides the only robust mechanism to correct for the specific ionization suppression and ex vivo instability inherent to the 6-oxo moiety.
Scientific Rationale: The Metabolic & Stability Challenge
To justify this reagent to a regulator, one must first define the problem. Simvastatin analysis is plagued by two variables:
-
Lactone-Acid Interconversion: The lactone ring is unstable in plasma, hydrolyzing to the acid form.
-
Oxidative Instability: The 6-oxo metabolite represents a specific oxidation state that significantly alters polarity and ionization efficiency compared to the parent drug.
Metabolic Pathway & Target Identification
The following diagram illustrates the specific oxidative pathway mediated by CYP3A4. Note that using a parent IS (Simvastatin-d6) to quantify a downstream metabolite (6-Oxo) introduces "tracking error" because the two compounds possess different logP values and retention times.
Figure 1: The CYP3A4-mediated oxidation pathway.[1][2] The 6-Oxo metabolite possesses distinct physicochemical properties from the parent, necessitating a matched internal standard.
Comparative Analysis: Why the "d6" Isotope?
Regulators scrutinize the "Matrix Factor" (MF)—the ratio of analyte response in the presence of matrix ions versus in pure solution. A valid method must show an IS-normalized MF close to 1.0.
Table 1: Performance Comparison of Internal Standard Candidates
| Feature | 6-Oxo Simvastatin-d6 (Recommended) | Simvastatin-d6 (Parent Isotope) | Lovastatin (Structural Analog) |
| Retention Time (RT) | Co-elutes with Analyte (Perfect Match) | Shifts significantly (~1-2 min difference) | Shifts significantly |
| Matrix Effect Correction | Dynamic: Corrects for ion suppression at the exact RT. | Static: Fails to correct suppression occurring at the metabolite's RT. | Poor: Ionization efficiency differs fundamentally. |
| Extraction Recovery | Identical to analyte. | Higher lipophilicity = different recovery. | Different recovery profile. |
| Cross-Talk (Interference) | Negligible: +6 Da shift avoids M+0/M+1 overlap. | N/A | High risk of isobaric interference. |
| Regulatory Risk | Low: Fully compliant with FDA M10. | High: Hard to justify for metabolite quantification. | Critical: Often rejected for modern LC-MS assays. |
The "d6" Mass Shift Justification
Why d6 and not d3?
-
Isotopic Overlap: Large molecules like Simvastatin (MW ~418) have significant natural isotopic envelopes (C13 contributions).
-
The Rule of Thumb: A shift of at least +3 Da is required, but +6 Da is preferred to ensure the M+0 of the IS does not interfere with the M+5 natural isotope of the analyte, and vice versa.
Experimental Protocol: Self-Validating the IS Selection
To defend this choice in a submission, you must perform a Matrix Factor & Cross-Talk Evaluation . This protocol generates the data required for Module 2.7.1 of the Common Technical Document (CTD).
Workflow Diagram: Matrix Factor Determination
Figure 2: The FDA M10 workflow for determining Matrix Factor. 6-Oxo Simvastatin-d6 is validated if it normalizes the matrix variability (CV) to <15%.
Step-by-Step Methodology
-
Preparation of Standards:
-
Analyte: 6-Oxo Simvastatin at Low QC (LQC) and High QC (HQC) concentrations.
-
IS: 6-Oxo Simvastatin-d6 at a fixed concentration (e.g., 50 ng/mL).
-
-
Extraction (Protein Precipitation):
-
Precipitate 100 µL of blank plasma (from 6 different donors, including lipemic/hemolyzed lots) with Acetonitrile.
-
Centrifuge and collect supernatant.
-
-
Post-Extraction Spiking (Set A):
-
Spike the supernatant with Analyte and IS. This represents 100% recovery but includes matrix components.
-
-
Pure Solution Preparation (Set B):
-
Prepare Analyte and IS in mobile phase at the same concentration as Set A.
-
-
Calculation:
-
Absolute MF: Peak Area (Set A) / Peak Area (Set B).
-
IS-Normalized MF: (Area Ratio Analyte/IS in Set A) / (Area Ratio Analyte/IS in Set B).
-
-
Acceptance Criteria:
-
The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% .
-
Regulatory Alignment (FDA/EMA)
When writing the "Method Description" section of your submission, cite the following to ground your choice in authority:
-
FDA M10 Section 3.2.4 (Matrix Effect): "A SIL-IS is recommended to compensate for matrix effects."
-
Justification Statement: “6-Oxo Simvastatin-d6 was selected as the internal standard.[1][3][4] As a stable isotope-labeled analog of the specific metabolite, it exhibits identical chromatographic retention and ionization properties to the analyte, thereby compensating for the matrix-induced ion suppression observed in lipemic plasma samples (See Validation Report Table 4).”
References
-
US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[5] Guidance for Industry.[6][7] (2022).[6][8][9][10] [Link]
-
Prueksaritanont, T., et al. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6.[2][11] British Journal of Clinical Pharmacology. (2003). [Link]
-
Jemal, M., & Xia, Y. Q. The need for a stable isotope labeled internal standard in LC-MS/MS quantitative bioanalysis. Journal of Chromatography B. (2000). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Oxo Simvastatin-d6: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the integrity of an experiment extends beyond its execution to the responsible management of all resulting materials. This guide provides essential, step-by-step procedures for the proper disposal of 6-Oxo Simvastatin-d6, a deuterated oxidized impurity of Simvastatin.[1] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Compound: Chemical Properties and Potential Hazards
6-Oxo Simvastatin-d6 is generated through lactone hydrolysis and C6 oxidation of Simvastatin during its synthesis and storage.[1] The deuterium labeling makes it a valuable internal standard in quantitative mass spectrometry-based assays.[2] Like its parent compound, Simvastatin, it is susceptible to degradation under various stress conditions, including exposure to acids, bases, oxidative agents, heat, and light.[5][6][7]
Due to the lack of specific toxicity data for 6-Oxo Simvastatin-d6, it is prudent to handle it with the same level of caution as other potentially cytotoxic or pharmacologically active compounds. OSHA provides guidelines for handling cytotoxic drugs, which serve as a valuable reference for minimizing exposure.[8][9][10]
Core Principles of Disposal: A Risk-Based Approach
The disposal of 6-Oxo Simvastatin-d6 must be guided by the principles of chemical safety and hazardous waste regulations. The overarching goal is to prevent the release of this compound into the environment and to protect personnel from potential exposure.
| Core Principle | Rationale | Primary Regulatory Guidance |
| Waste Characterization | To determine if the waste is hazardous and select the appropriate disposal pathway. | EPA (Resource Conservation and Recovery Act - RCRA) |
| Segregation | To prevent dangerous chemical reactions between incompatible waste streams. | General Laboratory Safety Practices |
| Containment | To prevent leaks, spills, and exposure during storage and transport. | OSHA, EPA |
| Labeling | To clearly identify the contents and hazards of the waste for safe handling and disposal. | OSHA, EPA |
| Documentation | To maintain a record of waste generation and disposal for regulatory compliance. | EPA |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of 6-Oxo Simvastatin-d6 from a laboratory setting.
Step 1: Waste Characterization and Classification
As a first step, all waste containing 6-Oxo Simvastatin-d6 must be classified. In the absence of a specific listing, a conservative approach is to manage it as a hazardous pharmaceutical waste. Under the EPA's regulations, pharmaceutical waste is categorized to determine the proper management standards.[11][12][13]
-
Action: Treat all 6-Oxo Simvastatin-d6 waste as "non-creditable hazardous waste pharmaceuticals."[13] This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
Step 2: Personal Protective Equipment (PPE)
Before handling any waste containing 6-Oxo Simvastatin-d6, appropriate PPE must be worn to minimize the risk of exposure through inhalation, skin absorption, or ingestion.[9][10]
-
Required PPE:
-
Nitrile gloves (double-gloving is recommended)
-
Safety glasses or goggles
-
A lab coat
-
In cases of potential aerosol generation, a NIOSH-approved respirator may be necessary.[14]
-
Step 3: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Action:
-
Collect all 6-Oxo Simvastatin-d6 waste in a designated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
Solid waste (e.g., contaminated gloves, wipes) should be collected separately from liquid waste.
-
Step 4: Labeling the Waste Container
Clear and accurate labeling is a critical component of safe waste management.
-
Action:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "6-Oxo Simvastatin-d6"
-
The accumulation start date
-
An indication of the hazards (e.g., "Toxic," "Handle with Care")
-
-
Step 5: Storage of Waste
Waste containers must be stored in a designated and safe location pending pickup by a licensed hazardous waste disposal vendor.
-
Action:
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
The storage area should be a designated satellite accumulation area within the laboratory, away from general work areas and incompatible materials.
-
Step 6: Arranging for Disposal
Hazardous chemical waste must be disposed of through a licensed and reputable hazardous waste management company.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Do not dispose of 6-Oxo Simvastatin-d6 down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals.[12][13]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 6-Oxo Simvastatin-d6.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large or highly hazardous spills, contact your institution's EHS office immediately.
-
Don PPE: Wear the appropriate PPE as described in Step 2.
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material. Work from the outside of the spill inwards.
-
Clean the Area: Once the material is absorbed, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste, following the procedures outlined above.
Conclusion
The responsible disposal of 6-Oxo Simvastatin-d6 is a non-negotiable aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can ensure they are operating in a manner that is both compliant with regulations and protective of themselves, their colleagues, and the wider community. Always consult your institution's specific hazardous waste management plan and your EHS office for any additional requirements.
References
-
Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. National Institutes of Health.
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Oxford Academic.
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration.
-
Forced degradation study of statins: a review. SciSpace.
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed.
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
-
Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. SCIEX.
-
Degradation of Simvastatin in Tablets Caused by Coating. Journal of Chinese Pharmaceutical Sciences.
-
New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge.
-
A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. SciELO.
-
6-Oxo Simvastatin-D6. Veeprho.
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
-
A Comprehensive Technical Guide to 6-Oxo Simvastatin-d6. Benchchem.
-
MATERIAL SAFETY DATA SHEETS SIMVASTATIN 6-OXO ISOMER. Cleanchem Laboratories.
-
Simvastatin-d6. Cayman Chemical.
-
6-Oxo Simvastatin. LGC Standards.
-
CAS 130468-11-0 6-Oxo-Simvastatin. BOC Sciences.
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
Simvastatin 6-Oxo Isomer. SynThink.
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio EPA.
-
USP 800 & Hazardous Drug Disposal. Stericycle.
-
SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). VA.gov.
-
CAS No : 130468-11-0 | Product Name : 6-Oxo Simvastatin. Pharmaffiliates.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 5. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 13. stericycle.com [stericycle.com]
- 14. ashp.org [ashp.org]
Operational Safety Guide: Personal Protective Equipment for Handling 6-Oxo Simvastatin-d6
This guide provides essential safety and logistical information for the handling and disposal of 6-Oxo Simvastatin-d6. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Executive Summary & Hazard Profile
Core Directive: In the absence of comprehensive toxicity data, 6-Oxo Simvastatin-d6 must be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[6] All personnel must adhere to the principle of As Low As Reasonably Achievable (ALARA) exposure. The primary routes of occupational exposure are inhalation of aerosolized particles, direct skin contact, and accidental ingestion.[7][8] This guide outlines the minimum personal protective equipment (PPE) required to mitigate these risks.
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls: All manipulations of 6-Oxo Simvastatin-d6, especially of the solid compound, must be performed within a certified containment device. This includes chemical fume hoods, Class II Biological Safety Cabinets (for sterile work), or, ideally, a ventilated balance enclosure or glovebox specifically designed for potent compound handling.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. Clear signage indicating the presence of a potent compound is mandatory.[7] All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.
Task-Specific PPE Protocols
The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for common laboratory procedures.
| Laboratory Task | Risk Level & Rationale | Respiratory Protection | Eye & Face Protection | Body Protection | Hand Protection |
| Handling Solid Compound (Weighing, Aliquoting, Compounding) | HIGH: High potential for generating and inhaling airborne dust/aerosols. | Powered Air-Purifying Respirator (PAPR) with P100/P3 filters is strongly recommended. At minimum, a properly fit-tested half-mask or full-face respirator with N100/P100/P3 cartridges.[9] | Chemical safety goggles and a full-face shield. | Disposable, low-linting coverall (e.g., DuPont™ Tyvek®) with elasticated cuffs and hood.[6] | Double Gloving: Two pairs of powder-free nitrile gloves. The outer glove should have an extended cuff pulled over the sleeve of the coverall and taped in place. |
| Preparing Stock Solutions (Dissolution, Dilution) | MEDIUM: Lower risk of aerosolized powder, but significant risk of splashes from liquids and exposure to concentrated solutions. | If performed exclusively within a certified chemical fume hood, a fit-tested N95 respirator may be sufficient. A half-mask respirator provides a higher protection factor.[10] | Chemical safety goggles are mandatory. A face shield is recommended. | Disposable, fluid-resistant gown or lab coat over dedicated work clothes. A coverall provides superior protection. | Double Gloving: Two pairs of powder-free nitrile gloves. |
| Handling Dilute Solutions (Assays, Cell Culture, QC) | LOW: Minimal risk of aerosol generation or significant splashes. | Not typically required if work is conducted in a fume hood or biosafety cabinet. | Standard laboratory safety glasses with side shields or chemical safety goggles.[11] | A clean, buttoned lab coat. | A single pair of powder-free nitrile gloves. |
Procedural Discipline: Donning and Doffing of PPE
Incorrectly removing PPE can lead to self-contamination. The sequence is designed to remove the most contaminated items first and to protect the user's face and respiratory system until the very end.
Donning (Putting On) PPE Sequence
The following workflow illustrates the correct order for putting on PPE for high-risk tasks.
Doffing (Removing) PPE Sequence
This process should be performed slowly and deliberately in a designated doffing area or anteroom.
Step-by-Step Doffing Protocol:
-
Decontaminate Outer Gloves: Wipe down outer gloves with an appropriate deactivating solution or 70% ethanol before leaving the immediate work area (e.g., inside the fume hood).
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Remove Coverall: Unzip the coverall. As you remove it, roll it down and away from your body, turning it inside out to contain any surface contamination. Remove integrated shoe covers at the same time if applicable. Dispose of immediately.
-
Remove Goggles/Face Shield: Handle by the strap or sides. Avoid touching the front surface. Place in a designated area for decontamination.
-
Remove Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Remove Respirator: Exit the work area. Remove your respirator last, as it has been protecting you from inhaling any airborne particles stirred up during the doffing process.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Proper disposal is crucial to prevent secondary exposure and environmental contamination.
-
PPE and Consumables Disposal: All disposable items that have come into contact with 6-Oxo Simvastatin-d6 (gloves, coveralls, pipette tips, bench paper, vials) are considered hazardous chemical waste.[12]
-
Procedure: Collect all waste in a clearly labeled, sealed plastic bag or container inside the containment area (e.g., fume hood).
-
This primary container should then be placed in a secondary, larger hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.
-
-
Chemical Waste Disposal:
-
Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be disposed of as hazardous waste.[12] They can be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[12]
-
Liquid Waste: All solutions containing 6-Oxo Simvastatin-d6 must be collected in a dedicated, labeled, and sealed hazardous waste container. Segregate waste streams (e.g., halogenated vs. non-halogenated solvents) according to your institutional guidelines.[12]
-
Consult EHS: Always consult with your institution's EHS department for specific disposal procedures and regulations.[12]
-
Emergency Response
-
Spills: In case of a spill, evacuate the immediate area and alert others. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform cleanup. All spill cleanup materials must be disposed of as hazardous waste.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the affected person to fresh air.
-
Action: In all cases of exposure, seek immediate medical attention and provide a copy of the material safety data sheet to the medical personnel.[5]
-
References
-
Respirex International. (n.d.). Pharmaceutical PPE. Retrieved February 10, 2026, from [Link]
-
Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Retrieved February 10, 2026, from [Link]
-
3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved February 10, 2026, from [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204. Abstract available at [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved February 10, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved February 10, 2026, from [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved February 10, 2026, from [Link]
-
Enzyme Technical Association. (n.d.). Working Safely With Enzymes. Retrieved February 10, 2026, from [Link]
-
3M US. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved February 10, 2026, from [Link]
-
Amano Enzyme Inc. (n.d.). Guide to the Safe Handling of Enzyme. Retrieved February 10, 2026, from [Link]
-
A.I.S.E. (n.d.). Enzyme Safety Management. Retrieved February 10, 2026, from [Link]
-
Veeprho. (n.d.). 6-Oxo Simvastatin-D6. Retrieved February 10, 2026, from [Link]
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved February 10, 2026, from [Link]
-
TOYOBO. (n.d.). Safety guide for handling enzymes. Retrieved February 10, 2026, from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Simvastatin 6-Oxo Isomer. Retrieved February 10, 2026, from [Link]
-
Canadian Society of Hospital Pharmacists. (2018). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved February 10, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 6-Oxo Simvastatin. Retrieved February 10, 2026, from [Link]
-
Organon. (2020, March 23). Simvastatin Formulation Safety Data Sheet. Retrieved February 10, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. organon.com [organon.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amano-enzyme.com [amano-enzyme.com]
- 10. safetyware.com [safetyware.com]
- 11. 3m.com [3m.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
